1,2,3,4-Tetrahydrobenzo[h]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydrobenzo[h]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-2,4,6-8,14H,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNGXZHZGJYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452969 | |
| Record name | 1,2,3,4-Tetrahydrobenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5223-80-3 | |
| Record name | 1,2,3,4-Tetrahydrobenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1,2,3,4-Tetrahydrobenzo[h]quinoline
[1]
Executive Summary
1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) is a tricyclic, lipophilic heterocyclic scaffold belonging to the benzo-fused quinoline family. Structurally, it represents the "angular" isomer of the well-known Alzheimer’s drug tacrine (1,2,3,4-tetrahydroacridine). Unlike its linear counterpart, THBQ offers a distinct steric profile that modulates its interaction with biological targets, particularly cholinesterases and DNA.
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of THBQ, serving as a blueprint for researchers leveraging this "privileged scaffold" in drug discovery.[1]
Physicochemical Profile
The core structure consists of a pyridine ring fused to a naphthalene system, where the pyridine ring is selectively reduced at the 1, 2, 3, and 4 positions.
| Property | Data | Notes |
| CAS Number | 5223-80-3 | Parent compound |
| IUPAC Name | 1,2,3,4-Tetrahydrobenzo[h]quinoline | |
| Molecular Formula | C₁₃H₁₃N | |
| Molecular Weight | 183.25 g/mol | |
| Physical State | Solid / Viscous Oil | Depends on purity and salt form |
| Solubility | DMSO, Ethanol, Chloroform, DCM | Poor water solubility (Free base) |
| pKa | ~4.5 - 5.5 (Calculated) | Less basic than aliphatic amines due to aniline-like conjugation |
| LogP | ~3.5 | Highly lipophilic; BBB permeable |
| H-Bond Donors | 1 (NH) | Secondary amine |
| H-Bond Acceptors | 1 (N) |
Synthetic Methodologies
Synthesis of the THBQ core is typically approached via two primary strategies: Reduction of the fully aromatic precursor (for the parent scaffold) or Multicomponent Cyclization (for highly substituted derivatives).
Strategy A: Catalytic Hydrogenation (Core Synthesis)
This is the most direct route to the parent scaffold, utilizing commercially available benzo[h]quinoline.
-
Precursor: Benzo[h]quinoline (CAS: 230-27-3)
-
Reagent: Hydrogen gas (
), Catalyst (Pt/C or Pd/C) -
Solvent: Acetic acid or Ethanol/HCl
-
Mechanism: Selective reduction of the nitrogen-containing ring due to its lower resonance energy compared to the naphthalene system.
Experimental Protocol (Representative):
-
Charge: Dissolve benzo[h]quinoline (10 mmol) in glacial acetic acid (20 mL) in a high-pressure hydrogenation vessel.
-
Catalyst: Add 5% Pt/C (10 wt% loading). Caution: Pyrophoric.
-
Reduction: Pressurize with
(3–5 atm) and heat to 60°C. Stir for 12–24 hours. -
Workup: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq) to pH >10.
-
Extraction: Extract with Dichloromethane (3x). Wash organic layer with brine, dry over
. -
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Strategy B: Povarov-Type Multicomponent Reaction (Derivative Synthesis)
Ideal for generating libraries of 2,3,4-substituted THBQs for SAR studies.
-
Precursors: 1-Tetralone + Aryl Aldehyde + Amine/Ammonium Acetate.
-
Mechanism: Acid-catalyzed condensation (Schiff base formation) followed by aza-Diels-Alder or Friedel-Crafts cyclization.
Synthetic Workflow Diagram
Caption: Dual synthetic pathways for accessing the THBQ core (top) and functionalized derivatives (bottom).
Chemical Reactivity & Functionalization[5]
The THBQ scaffold possesses distinct reactive centers enabling further diversification:
-
N1-Position (Secondary Amine):
-
Reactivity: Nucleophilic.[2]
-
Modifications: Alkylation (R-X,
), Acylation (R-COCl), or Reductive Amination. -
Significance: Crucial for attaching "linker" chains in bivalent drug design (e.g., linking to donepezil or tacrine moieties).
-
-
Aromatic Ring (C5-C10):
-
Reactivity: Electrophilic Aromatic Substitution (EAS).
-
Positions: The position para to the nitrogen (if available) or the naphthalene rings are susceptible to halogenation or nitration, though regioselectivity can be challenging.
-
-
Oxidation:
-
Treatment with mild oxidants (e.g., DDQ,
) will revert the tetrahydro ring to the fully aromatic benzo[h]quinoline.
-
Pharmacological Applications[2][3][6][7][8][9]
THBQ is primarily investigated as a bioisostere of tacrine for neurodegenerative diseases.
Acetylcholinesterase (AChE) Inhibition[9][10]
-
Mechanism: THBQ acts as a reversible inhibitor of AChE. The planar tricyclic system stacks against the aromatic residues (Trp86) in the enzyme's active site via
interactions. -
Binding Mode:
-
Catalytic Anionic Site (CAS): The protonated amine (
at physiological pH) interacts with the anionic aspartate residues. -
Peripheral Anionic Site (PAS): N-substituted derivatives (e.g., with benzyl-piperidine chains) are designed as "dual-binding site" inhibitors, spanning the enzyme gorge to bind both CAS and PAS, significantly increasing potency (nanomolar
).
-
-
Advantage over Tacrine: The angular shape of benzo[h]quinoline alters the metabolic profile. While tacrine is hepatotoxic (forming reactive quinone methides), THBQ analogs are explored to mitigate this toxicity while retaining cholinesterase affinity.
DNA Intercalation
Similar to other planar tricycles, THBQ derivatives can intercalate into DNA base pairs. This property is exploited in anticancer research , where derivatives act as Topoisomerase II inhibitors, disrupting DNA replication in rapidly dividing cells.
Structure-Activity Relationship (SAR) Diagram
Caption: SAR map highlighting how structural modifications of the THBQ core influence pharmacological outcomes.
Safety & Handling
-
Hazard Classification: Generally classified as Harmful (Xn) .
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation upon prolonged exposure to air and light.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use a fume hood during synthesis, especially when handling silica dust or volatile solvents.
References
-
ChemicalBook. Benzo[h]quinolin-3-ol, 1,2,3,4-tetrahydro- Properties and Safety.[3]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79686, 1,2,3,4-Tetrahydrobenzo[h]quinoline.Link
-
Sigma-Aldrich. 1,2,3,4-Tetrahydrobenzo[h]quinoline Product Specification.Link
-
BenchChem. Synthesis of Tetrahydroquinoline Derivatives: Methodologies and Protocols.Link
-
RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[4] (Contextual reference for tetrahydro-fused systems). Link
A Comprehensive Technical Guide to 1,2,3,4-Tetrahydrobenzo[h]quinoline
Abstract: This guide provides an in-depth technical examination of 1,2,3,4-Tetrahydrobenzo[h]quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core chemical identity, including its structure and IUPAC nomenclature, and delve into synthetic strategies, physicochemical properties, and key applications. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the compound's synthesis, characterization, and potential utility.
Introduction to the Tetrahydrobenzo[h]quinoline Scaffold
The quinoline nucleus and its derivatives are cornerstone structures in the field of heterocyclic chemistry, renowned for their presence in a wide array of natural products and synthetic pharmaceuticals.[1][2] The reduction of the pyridine ring within the quinoline system gives rise to tetrahydroquinolines, a class of compounds that has garnered immense attention for its diverse pharmacological activities.[3] These scaffolds are integral to numerous approved drugs and compounds under investigation for anti-malarial, anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][3]
1,2,3,4-Tetrahydrobenzo[h]quinoline is a specific isomer within this family, characterized by a fused polycyclic aromatic system. Its unique three-dimensional structure and electronic properties make it a valuable pharmacophore and a versatile building block for more complex molecules. This guide will serve as a definitive resource on its chemical nature and scientific applications.
Chemical Identity and Structure
A precise understanding of a molecule's identity is fundamental to all subsequent research and development. This section details the formal nomenclature and structural characteristics of 1,2,3,4-Tetrahydrobenzo[h]quinoline.
IUPAC Nomenclature and Identification
The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its key identifiers are summarized below for clarity and accurate database referencing.
| Identifier | Value | Reference |
| IUPAC Name | 1,2,3,4-tetrahydrobenzo[h]quinoline | [4] |
| CAS Number | 5223-80-3 | [4] |
| Molecular Formula | C₁₃H₁₃N | [4] |
| Molecular Weight | 183.25 g/mol | [4] |
| Canonical SMILES | C1CC2=C(C3=CC=CC=C3C=C2)NC1 | [4] |
| InChI Key | FXYNGXZHZGJYPD-UHFFFAOYSA-N | [4] |
Molecular Structure Elucidation
The structure of 1,2,3,4-Tetrahydrobenzo[h]quinoline consists of a naphthalene core fused with a tetrahydropyridine ring. This arrangement results in a rigid, non-planar molecule. The nitrogen atom in the heterocyclic ring imparts basicity and provides a key site for chemical modification.
Caption: Chemical structure of 1,2,3,4-Tetrahydrobenzo[h]quinoline.
Synthesis and Purification
The construction of the tetrahydroquinoline ring system can be achieved through various synthetic methodologies. Domino reactions, which involve multiple bond-forming events in a single operation, are particularly efficient for creating such complex heterocyclic structures from simple starting materials.[3][5]
Synthetic Strategy: Condensation Reaction
A common and effective route for synthesizing 1,2,3,4-Tetrahydrobenzo[h]quinoline involves the condensation of a suitable ketone precursor with an aldehyde in an alkaline medium.[4] This approach leverages well-established carbonyl chemistry to build the core scaffold. The general strategy is to form a cyclic imine intermediate, which is then reduced in situ or in a subsequent step to yield the final saturated heterocyclic ring.
Representative Synthetic Protocol
The following protocol is a representative example based on established chemical principles for the synthesis of related tetrahydroquinoline structures.
Reaction: Condensation of 1-naphthylamine with 4-chlorobutyraldehyde diethyl acetal followed by acid-catalyzed cyclization.
Step 1: Acetal Hydrolysis and Imine Formation
-
To a solution of 1-naphthylamine (1.0 eq) in toluene, add 4-chlorobutyraldehyde diethyl acetal (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water and ethanol, driving the reaction towards the formation of the N-(4-chlorobutyl)naphthalen-1-amine intermediate.
-
Causality: The acid catalyzes both the hydrolysis of the acetal to the aldehyde and the subsequent condensation with the amine to form an iminium ion. The removal of byproducts (water, ethanol) is crucial to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
Step 2: Intramolecular Cyclization (Friedel-Crafts type)
-
After the initial condensation is complete (monitored by TLC), cool the reaction mixture.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 eq), at 0°C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Causality: The Lewis acid activates the aromatic naphthalene ring, facilitating an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation variant). The terminal alkyl chloride acts as the electrophile, leading to the formation of the new six-membered ring.
-
Step 3: Workup and Purification
-
Quench the reaction by carefully pouring the mixture over crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by Thin Layer Chromatography (TLC) against a reference standard if available, and its identity confirmed by spectroscopic methods (NMR, MS) as described in Section 4.
-
Workflow Visualization
Caption: A representative workflow for the synthesis of the target compound.
Spectroscopic and Physicochemical Properties
Characterization of a synthesized compound is critical to confirm its identity and purity. While specific experimental spectra for 1,2,3,4-Tetrahydrobenzo[h]quinoline are not widely published, its expected spectroscopic profile can be predicted based on its structure.
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system and the aliphatic protons of the tetrahydropyridine ring. The -CH₂- groups adjacent to the nitrogen and the aromatic ring will likely appear as multiplets in the 2.5-3.5 ppm range. The N-H proton would appear as a broad singlet, its chemical shift being dependent on solvent and concentration. Aromatic protons would resonate further downfield, typically between 7.0 and 8.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 13 unique signals corresponding to each carbon atom in the asymmetric structure. Aliphatic carbons would appear in the upfield region (20-50 ppm), while aromatic carbons would be found in the downfield region (110-150 ppm).
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would include a medium N-H stretching vibration around 3300-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C=C aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound, 183.25.[4]
Applications in Research and Drug Development
The 1,2,3,4-Tetrahydrobenzo[h]quinoline scaffold is a privileged structure in medicinal chemistry due to its demonstrated biological activities and its utility as a chemical intermediate.
Core Pharmacophore Analysis
The rigid, three-dimensional nature of the tetrahydroquinoline ring system allows it to present substituents in well-defined spatial orientations, making it an excellent scaffold for interacting with biological targets such as enzymes and receptors. The nitrogen atom can act as a hydrogen bond acceptor or can be protonated to form ionic interactions, which are crucial for drug-receptor binding.
Documented and Potential Biological Activities
Research into 1,2,3,4-Tetrahydrobenzo[h]quinoline and its analogs has indicated a range of potential therapeutic applications.[4] These include:
-
Anti-inflammatory properties
-
Anti-tumor effects
-
Antiviral activity
-
Antibacterial properties
The development of novel derivatives based on this core structure is an active area of research aimed at optimizing these activities and discovering new therapeutic uses.[3]
Application as a Chemical Reagent
Derivatives of this compound have found use in analytical chemistry. For instance, a hydroxylated analog, 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline, is utilized in a colorimetric method for the detection and quantification of urea.[4][6] In this application, it reacts with urea in an acidic medium to form a colored complex whose absorbance is proportional to the urea concentration.[4]
Safety, Handling, and Storage
Proper handling of all chemical compounds is paramount in a research environment. While a specific, comprehensive safety data sheet for 1,2,3,4-Tetrahydrobenzo[h]quinoline is not universally available, guidelines can be established based on the known hazards of the broader class of tetrahydroquinolines.
Hazard Identification
Compounds in this class may cause skin, eye, and respiratory irritation.[7][8] Ingestion may be harmful.[8][9]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[9][10] Avoid contact with skin and eyes.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[9]
Conclusion and Future Outlook
1,2,3,4-Tetrahydrobenzo[h]quinoline is a heterocyclic compound with a robust chemical foundation and significant potential for future applications. Its versatile synthesis and rich biological activity profile make it a molecule of continuing interest for medicinal chemists and drug development professionals. Future research will likely focus on the synthesis of novel derivatives to perform structure-activity relationship (SAR) studies, aiming to enhance potency and selectivity for specific biological targets. Furthermore, its utility as a building block in materials science and as a reagent in analytical chemistry warrants further exploration.
References
-
National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
MDPI. (2013, December 24). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
Pi Chemicals. Material Safety Data Sheet. Available from: [Link]
-
National Center for Biotechnology Information. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available from: [Link]
-
ResearchGate. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Available from: [Link]
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- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1,2,3,4-Tetrahydrobenzo[h]quinoline | 5223-80-3 [smolecule.com]
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- 11. pipharm.com [pipharm.com]
Comprehensive Physicochemical Profiling and Synthetic Methodologies of 1,2,3,4-Tetrahydrobenzo[h]quinoline
Executive Summary
1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) is a highly versatile fused-ring heterocyclic compound that serves as a critical scaffold in medicinal chemistry and materials science. Characterized by its unique bicyclic structure containing a nitrogen atom, THBQ and its derivatives are actively investigated for their broad-spectrum biological activities, including anti-inflammatory, anti-tumor, antiviral, and antibacterial properties ()[1]. This technical whitepaper provides an in-depth analysis of the physicochemical properties, chemical reactivity, and advanced synthetic methodologies associated with THBQ, designed specifically for researchers and drug development professionals.
Structural and Physicochemical Properties
The core structure of THBQ consists of a fused benzene and quinoline ring system. The partial saturation in the tetrahydroquinoline moiety imparts unique spatial geometry and electron density, distinguishing its reactivity from fully aromatic quinolines. A highly significant derivative is 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline, which introduces a reactive hydroxyl group at the 3-position. This substitution fundamentally alters the molecule's hydrogen-bonding capabilities, making it a prime candidate for targeted derivatization in pharmaceutical development ()[2].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of the base THBQ compound and its 3-hydroxy derivative, consolidated from leading chemical databases ()[3], ()[4].
| Property | 1,2,3,4-Tetrahydrobenzo[h]quinoline | 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline |
| CAS Number | 5223-80-3 | 5423-67-6 |
| Molecular Formula | ||
| Molecular Weight | 183.25 g/mol | 199.25 g/mol |
| Physical Form | Solid | White crystalline solid |
| Density | N/A | 1.2 ± 0.1 g/cm³ |
| Melting Point | N/A | 148–150 °C (varies up to 219 °C based on purity) |
Chemical Reactivity and Mechanistic Pathways
The reactivity of THBQ is dictated by its secondary amine functionality and the partially saturated ring. It readily undergoes several fundamental transformations:
-
Oxidation: Treatment with strong oxidizing agents (e.g., potassium permanganate or chromium trioxide) yields fully aromatic quinoline derivatives.
-
Reduction: Further reduction using sodium borohydride (
) or lithium aluminum hydride ( ) produces diverse tetrahydroquinoline derivatives. -
Substitution: The nitrogen atom and the aromatic rings can undergo substitution reactions with halogens or nucleophiles to generate functionalized intermediates ()[1].
Chemical reactivity pathways and functionalization of 1,2,3,4-Tetrahydrobenzo[h]quinoline.
Advanced Synthetic Methodologies
While traditional condensation reactions are common, recent advancements have introduced highly selective functionalization techniques. A breakthrough method is the Lanthanum(III)-mediated dearomative alkylation of quinolines, which allows for the direct synthesis of 2-alkyl-1,2,3,4-tetrahydrobenzo[h]quinolines ()[5].
Step-by-step workflow for the Lanthanum(III)-mediated dearomative alkylation of quinolines.
Protocol 1: Lanthanum(III)-Mediated Dearomative Alkylation
This protocol establishes a self-validating system for the C2-alkylation of the quinoline scaffold.
Phase 1: Reagent Preparation (Inert Atmosphere)
-
Action: In a flame-dried Schlenk flask under an argon atmosphere, combine
(1.0 equiv) with a THF/Et2O solvent mixture. -
Causality: The addition of
is not arbitrary; it breaks down the polymeric structure of anhydrous , significantly enhancing its solubility and ensuring a homogeneous transmetalation environment.
Phase 2: Transmetalation and Substrate Addition
-
Action: Cool the reaction mixture strictly to -50 °C. Add n-butyllithium (nBuLi, 4.0 equiv) dropwise, followed by the addition of the quinoline substrate (1.0 equiv).
-
Causality: Strict thermal control at -50 °C is the critical success factor. If the temperature rises to -20 °C, the intermediate alkyllanthanum reagent undergoes rapid β-hydride elimination. This side reaction forms a lanthanum-hydride species that merely reduces the substrate to standard 1,2,3,4-THQ without the desired alkylation ()[5].
Phase 3: Terminal Reduction
-
Action: Introduce
(1.0 equiv) to the reaction mixture. -
Causality: While the alkyl group has been added, the ring remains partially unsaturated.
acts as the terminal hydride donor, driving the complete dearomatization of the heterocyclic ring to yield the final tetrahydroquinoline derivative.
Phase 4: Validation & Isolation
-
Action: Quench the reaction with saturated aqueous
. Extract with ethyl acetate and monitor reaction completion via Thin-Layer Chromatography (TLC). Purify the organic layer using silica gel chromatography. Validate the structure using 1H NMR. -
Causality:
is chosen to safely neutralize excess reactive hydrides and organolithium species without degrading the newly formed, amine-rich product. NMR validation ensures the reaction succeeded by confirming the chemical shift of the newly introduced C2 proton.
Analytical Applications: Colorimetric Urea Detection
Beyond synthesis, THBQ is highly valuable in analytical biochemistry. It is utilized alongside o-phthalaldehyde (OPA) in the Jung et al. method for the colorimetric detection of urea. This assay is critical for monitoring renal function and environmental water quality ()[1].
Protocol 2: Spectrophotometric Urea Assay
Phase 1: Reagent Preparation
-
Action: Prepare a working solution containing THBQ and OPA dissolved in a strongly acidic buffer (typically a mixture of
and ). -
Causality: The acidic environment acts as a vital catalyst. It protonates the carbonyl oxygen of OPA, increasing its electrophilicity. This facilitates the initial nucleophilic attack by urea, which subsequently condenses with THBQ to form the chromogenic complex.
Phase 2: Assay Execution
-
Action: Add the biological or environmental sample to the reagent mixture. Incubate the solution at 37 °C for exactly 30 minutes.
-
Causality: Controlled incubation ensures the condensation reaction reaches thermodynamic equilibrium, providing a stable, highly conjugated colored complex necessary for reproducible measurement.
Phase 3: Spectrophotometric Validation
-
Action: Measure the absorbance of the resulting complex at ~505 nm using a UV-Vis spectrophotometer. Calculate the concentration against a standard curve generated from known urea concentrations.
-
Causality: This protocol is inherently self-validating. By plotting a standard curve, researchers confirm that the system obeys the Beer-Lambert law (absorbance is directly and linearly proportional to urea concentration), effectively ruling out optical interference from the sample matrix.
Biological and Pharmaceutical Relevance
The unique spatial arrangement of the tetrahydrobenzo[h]quinoline scaffold allows it to interact favorably with various biological targets. The mechanism of action typically involves binding to specific enzymes and receptors, modulating their activity to produce therapeutic effects. Current drug development pipelines are investigating THBQ derivatives for their robust anti-tumor and anti-inflammatory profiles, making it a cornerstone molecule in the synthesis of next-generation therapeutics ()[2].
References
Sources
Spectroscopic Characterization of Tetrahydroquinolines: A Technical Guide for Researchers
A Note on Data Availability for 1,2,3,4-Tetrahydrobenzo[h]quinoline
This guide, therefore, leverages the extensive and well-characterized spectroscopic data for the foundational and structurally related compound, 1,2,3,4-Tetrahydroquinoline . By providing an in-depth analysis of this core structure, we can establish a robust predictive framework for understanding the spectroscopic characteristics of its more complex analogue, 1,2,3,4-Tetrahydrobenzo[h]quinoline. The principles and experimental protocols detailed herein are directly applicable to the analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1,2,3,4-Tetrahydroquinoline, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy of 1,2,3,4-Tetrahydroquinoline
The ¹H NMR spectrum of 1,2,3,4-Tetrahydroquinoline is characterized by distinct signals for the aromatic and aliphatic protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[2]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | 6.95 | d | 7.5 |
| Aromatic-H | 6.94 | t | 7.5 |
| Aromatic-H | 6.59 | t | 7.5 |
| Aromatic-H | 6.46 | d | 7.5 |
| N-H | 3.80 | br s | - |
| C2-H₂ | 3.29 | t | 5.5 |
| C4-H₂ | 2.76 | t | 6.5 |
| C3-H₂ | 1.94 | m | - |
Expert Interpretation:
The aromatic region (6.4-7.0 ppm) displays a pattern characteristic of a 1,2-disubstituted benzene ring. The upfield shift of these protons compared to benzene is due to the electron-donating effect of the amine group. The broad singlet around 3.80 ppm is indicative of the N-H proton; its chemical shift and broadness can be highly dependent on concentration and solvent due to hydrogen bonding.
The aliphatic protons appear as three distinct signals. The triplet at 3.29 ppm corresponds to the two protons at C2, adjacent to the nitrogen atom. The triplet at 2.76 ppm is assigned to the benzylic protons at C4. The multiplet at 1.94 ppm arises from the two protons at C3, which are coupled to both the C2 and C4 protons.
Extrapolation to 1,2,3,4-Tetrahydrobenzo[h]quinoline:
For 1,2,3,4-Tetrahydrobenzo[h]quinoline, the aliphatic region of the ¹H NMR spectrum is expected to be very similar to that of 1,2,3,4-Tetrahydroquinoline, with three sets of signals for the C2, C3, and C4 protons. The most significant difference will be in the aromatic region. The presence of the additional fused benzene ring will introduce a more complex set of signals, likely with more splitting and a wider chemical shift range, reflecting the more extended aromatic system. The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton in the benzo[h]quinoline system.
¹³C NMR Spectroscopy of 1,2,3,4-Tetrahydroquinoline
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C8a | 144.7 |
| C4a | 129.4 |
| C7 | 126.8 |
| C5 | 121.5 |
| C6 | 117.1 |
| C8 | 114.1 |
| C2 | 41.9 |
| C4 | 27.2 |
| C3 | 22.4 |
Expert Interpretation:
The six signals in the downfield region (114-145 ppm) correspond to the aromatic carbons. The quaternary carbons (C4a and C8a) are typically identified by their lower intensity in a standard broadband-decoupled spectrum. The four signals for the CH carbons of the benzene ring are clearly resolved.
In the upfield region, the signal at 41.9 ppm is assigned to C2, which is deshielded by the adjacent nitrogen atom. The signals at 27.2 ppm and 22.4 ppm correspond to the C4 and C3 carbons, respectively.
Extrapolation to 1,2,3,4-Tetrahydrobenzo[h]quinoline:
The ¹³C NMR spectrum of 1,2,3,4-Tetrahydrobenzo[h]quinoline will show a greater number of signals in the aromatic region due to the four additional carbons of the second benzene ring. The chemical shifts of the carbons in the tetrahydroquinoline portion of the molecule are expected to be similar to those in the parent 1,2,3,4-Tetrahydroquinoline, although minor shifts can be expected due to the influence of the extended aromatic system.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1,2,3,4-Tetrahydroquinoline shows characteristic absorption bands for the N-H bond, C-H bonds, and the aromatic ring.[3]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3420 | Medium |
| Aromatic C-H Stretch | 3050-3020 | Medium |
| Aliphatic C-H Stretch | 2930-2840 | Strong |
| Aromatic C=C Stretch | 1605, 1580, 1495 | Medium-Strong |
| C-N Stretch | 1335 | Medium |
| Aromatic C-H Bend | 745 | Strong |
Expert Interpretation:
The medium intensity band at 3420 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary amine. The presence of both aromatic and aliphatic C-H stretching vibrations is confirmed by the bands above and below 3000 cm⁻¹, respectively. The sharp bands in the 1605-1495 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring. The strong band at 745 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,2-disubstituted aromatic ring.
Extrapolation to 1,2,3,4-Tetrahydrobenzo[h]quinoline:
The IR spectrum of 1,2,3,4-Tetrahydrobenzo[h]quinoline is expected to be very similar to that of 1,2,3,4-Tetrahydroquinoline. It will retain the characteristic N-H and aliphatic C-H stretching bands. The aromatic region will likely show more complex patterns of C=C stretching and C-H bending vibrations due to the larger, more complex aromatic system.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 1,2,3,4-Tetrahydroquinoline, electron ionization (EI) is a common method.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 133 | 84 | [M]⁺˙ (Molecular Ion) |
| 132 | 100 | [M-H]⁺ |
| 117 | 18 | [M-CH₄]⁺ or [M-NH₂]⁺ |
| 104 | 7 | [M-C₂H₅]⁺ |
| 77 | 10 | [C₆H₅]⁺ |
Expert Interpretation:
The molecular ion peak ([M]⁺˙) is observed at m/z 133, which corresponds to the molecular weight of 1,2,3,4-Tetrahydroquinoline. The base peak at m/z 132 is due to the loss of a hydrogen atom, forming a stable aromatic cation. Other significant fragments arise from the cleavage of the aliphatic ring.
Extrapolation to 1,2,3,4-Tetrahydrobenzo[h]quinoline:
The molecular ion peak for 1,2,3,4-Tetrahydrobenzo[h]quinoline will appear at a higher m/z value corresponding to its molecular weight (C₁₃H₁₃N = 183.25 g/mol ). The fragmentation pattern is expected to be analogous, with a prominent [M-H]⁺ peak. The fragmentation of the tetrahydro- portion of the molecule will likely be similar, while additional fragmentation pathways involving the larger aromatic system may also be observed.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the multiplicity and coupling constants of the peaks.
-
IR Spectroscopy
-
Sample Preparation:
-
For liquids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Workflows
Caption: General workflow for the spectroscopic analysis of 1,2,3,4-Tetrahydrobenzo[h]quinoline.
References
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved March 2, 2026, from [Link]
- Khan, I., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry.
Sources
Methodological & Application
Advanced Synthesis of 1,2,3,4-Tetrahydrobenzo[h]quinoline: Protocols for Scaffold Construction and Derivatization
Abstract & Strategic Overview
The 1,2,3,4-tetrahydrobenzo[h]quinoline (THBQ) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for metalloprotease inhibitors, DNA-intercalating agents, and dopamine receptor modulators. Unlike its fully aromatic precursor, benzo[h]quinoline, the tetrahydro- derivative possesses a secondary amine and a flexible saturated ring, offering critical vectors for diversifiable functionalization.
This Application Note details two distinct synthetic strategies:
-
Top-Down Approach: Regioselective hydrogenation of benzo[h]quinoline. This is the industry standard for accessing the parent scaffold with high atom economy.
-
Bottom-Up Approach: The Povarov (imino-Diels-Alder) reaction.[1] This modular route is preferred for generating highly substituted libraries directly from simple precursors (1-naphthylamine, aldehydes, and dienophiles).
Retrosynthetic Analysis
To understand the assembly of the THBQ core, we analyze the disconnections based on the two primary methodologies.
Figure 1: Retrosynthetic disconnection showing the reductive route (green) and the multicomponent cycloaddition route (red).
Protocol A: Regioselective Hydrogenation (Parent Scaffold)
This method is the most direct route to the unsubstituted parent compound. The challenge lies in achieving selectivity for the pyridine ring (heterocyclic) over the naphthalene system (carbocyclic).
Mechanistic Insight
The pyridine ring in benzo[h]quinoline is more electron-deficient than the fused naphthalene rings. However, adsorption dynamics on heterogeneous catalysts can vary. Acidic media (acetic acid or TFA) protonate the nitrogen, activating the pyridine ring toward hydride transfer and preventing catalyst poisoning by the basic amine product.
Experimental Procedure
Reaction Scale: 10 mmol basis Reagents:
-
Benzo[h]quinoline (1.79 g, 10 mmol)
-
Platinum(IV) oxide (PtO₂, Adams' Catalyst) (90 mg, 5 wt%)
-
Glacial Acetic Acid (30 mL)
-
Hydrogen Gas (Balloon or low pressure Parr shaker)
Step-by-Step Protocol:
-
Preparation: In a 100 mL heavy-walled hydrogenation flask, dissolve 1.79 g of benzo[h]quinoline in 30 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 90 mg of PtO₂. Caution: PtO₂ can ignite solvent vapors; add under an inert argon blanket.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain an H₂ atmosphere (approx. 1-3 atm) and stir vigorously at room temperature (25°C).
-
Note: Monitoring is crucial. The reaction typically completes in 4–6 hours. Over-reaction can lead to reduction of the benzene rings (octahydro- derivatives).
-
-
Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with small portions of methanol.
-
Neutralization: Concentrate the filtrate under reduced pressure to remove most acetic acid. Dilute the residue with water (20 mL) and basify to pH >10 using 20% NaOH solution.
-
Extraction: Extract the milky suspension with Dichloromethane (DCM) (3 x 30 mL). Dry combined organics over Na₂SO₄.
-
Purification: Evaporate the solvent. The crude oil can be purified via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow oil or low-melting solid.
Green Chemistry Alternative (Au/TiO₂)
For labs prioritizing sustainability, gold nanoparticles on titania (Au/TiO₂) have shown remarkable chemoselectivity for quinoline reduction using H₂ at mild pressures (5–6 bar), avoiding the need for acidic solvents [1].
Protocol B: The Povarov Reaction (Derivatization)
For drug discovery campaigns requiring substituted analogs (e.g., 2-aryl- or 4-functionalized derivatives), the Povarov reaction is superior to substituting the pre-formed parent scaffold.
Mechanistic Workflow
This is a three-component reaction (3-CR) involving 1-naphthylamine, an aldehyde, and an electron-rich alkene (dienophile).
Figure 2: Logical flow of the Lewis Acid-catalyzed Povarov reaction.
Experimental Procedure (2,4-Disubstituted Analog)
Reaction Scale: 1.0 mmol basis Reagents:
-
1-Naphthylamine (143 mg, 1.0 mmol)
-
Benzaldehyde (106 mg, 1.0 mmol) - Representative aldehyde
-
Styrene (125 mg, 1.2 mmol) - Representative dienophile
-
Indium(III) Chloride (InCl₃) (22 mg, 10 mol%)
-
Acetonitrile (5 mL)
Step-by-Step Protocol:
-
Imine Formation (In Situ): In a 25 mL round-bottom flask, combine 1-naphthylamine and benzaldehyde in Acetonitrile (5 mL). Stir at Room Temperature (RT) for 30 minutes.
-
Catalysis: Add Styrene and InCl₃ to the mixture.
-
Reaction: Heat the mixture to reflux (80°C) for 4–8 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The imine spot should disappear, and a new fluorescent spot should appear.
-
-
Work-up: Cool to RT. Quench with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: The crude product often contains diastereomers (cis/trans). Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes) is required to separate isomers.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Protocol A (Hydrogenation) | Protocol B (Povarov) |
| Solvent Choice | Acetic Acid is critical for PtO₂ activity. In neutral solvents (MeOH), reaction is sluggish. | Acetonitrile or Ethanol. Avoid basic solvents which deactivate Lewis Acids. |
| Temperature | Keep < 50°C to prevent over-reduction to octahydro- species. | Reflux often required for Styrene; Enol ethers react at RT. |
| Catalyst Poisoning | Amine products can poison Pt/Pd. Acidic solvent mitigates this. | Nitrogen lone pairs can chelate Lewis Acids; use 10-20 mol% loading. |
| Purification | Amine is basic. Pre-treat silica with 1% Et₃N to prevent streaking. | Diastereomer separation is key. Cis-isomer is usually kinetically favored. |
Analytical Characterization (Expected Data)
For the parent 1,2,3,4-Tetrahydrobenzo[h]quinoline :
-
Physical State: Viscous yellow oil or low-melting solid (mp ~45-46°C).
-
¹H NMR (400 MHz, CDCl₃):
- 7.80–7.20 (m, 6H, Aromatic naphthyl protons).
- 4.50 (br s, 1H, NH).
- 3.45 (t, 2H, J=6.5 Hz, C2-H adjacent to N).
- 2.90 (t, 2H, J=6.5 Hz, C4-H benzylic).
- 2.05 (quint, 2H, C3-H).
-
MS (ESI): m/z calc for C₁₃H₁₃N [M+H]⁺: 184.11; found 184.1.
References
-
Selective and Sustainable Quinoline Hydrogenation with a Robust Hierarchical Catalyst Framework. Source: Royal Society of Chemistry (Catalysis Science & Technology), 2025. URL:[Link]
-
The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives. Source: Bentham Science (Current Organic Synthesis), 2025. URL:[Link]
-
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Source: Journal of the American Chemical Society, 2012.[2] URL:[Link]
-
Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines. Source: National Institutes of Health (PMC), 2025. URL:[Link]
-
Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives. Source: National Institutes of Health (PMC), 2024. URL:[Link]
Sources
Precision Synthesis of Functionalized Quinolines via Friedländer Annulation
Mechanistic Insights, Optimized Protocols, and Green Chemistry Adaptations
Abstract & Scope
The Friedländer annulation remains one of the most robust and versatile methods for constructing the quinoline pharmacophore—a scaffold ubiquitous in antimalarial (e.g., chloroquine), anticancer (e.g., camptothecin derivatives), and antiviral therapeutics. This application note provides a comprehensive technical guide for the condensation of 2-aminoaryl ketones/aldehydes with
Mechanistic Insight: The Bifurcated Pathway
Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via two competitive pathways depending on pH and substrate sterics:
-
Path A (Aldol-First): Rate-limiting intermolecular aldol condensation followed by rapid cyclization.[1] Favored under acidic conditions.
-
Path B (Imine-First): Schiff-base formation followed by intramolecular aldol condensation. Favored under neutral/basic conditions.
Critical Insight: For 2-aminobenzaldehydes (unstable), Path A is often preferred to outcompete self-trimerization. For stable 2-aminoaryl ketones (e.g., 2-aminobenzophenone), both pathways are accessible, but acid catalysis (Path A) generally provides higher regioselectivity.
Figure 1: Bifurcated mechanistic pathway for Friedländer annulation. Path A (top) is generally preferred for acid-catalyzed protocols involving sensitive aldehydes.
Critical Parameters & Optimization Data
The choice of catalyst significantly alters the reaction profile.[2] The table below summarizes optimization data for the reaction of 2-aminobenzophenone with acetophenone (Model Reaction).
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| p-TSA (5 mol%) | Toluene | Reflux | 2-4 | 92 | Standard Protocol. High reliability; water removal (Dean-Stark) boosts yield. |
| Glacial AcOH | Neat | 110 | 4-6 | 85 | Simple workup, but requires neutralization. Good for scale-up. |
| KOH (10%) | EtOH | Reflux | 6-12 | 78 | Slower. Prone to side reactions (Cannizzaro) if aldehyde used. |
| SnCl₂·2H₂O | None | 80 | 0.5 | 94 | Green Protocol. Solvent-free melt. Very fast. |
| Y(OTf)₃ (1 mol%) | MeCN | RT | 5 | 88 | Mild Lewis acid. Expensive but chemoselective. |
Experimental Protocols
Protocol A: The "Gold Standard" (Acid-Catalyzed)
Best for: High-value intermediates, scale-up, and substrates requiring rigorous purification.
Reagents:
-
2-Aminobenzophenone (1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (5 mol%)
-
Toluene (anhydrous)
Workflow:
-
Setup: Equip a two-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-aminobenzophenone (5.0 mmol), acetophenone (6.0 mmol), and p-TSA (0.25 mmol) to the flask.
-
Solvation: Add Toluene (20 mL). Note: Toluene allows azeotropic removal of water, driving the equilibrium toward the quinoline product.
-
Reaction: Heat to reflux (bath temp ~115°C). Monitor water collection in the trap.
-
Monitoring: Check TLC every hour (Eluent: Hexane/EtOAc 4:1). Look for the disappearance of the yellow amine spot and the appearance of a fluorescent quinoline spot (UV 254nm).
-
Workup:
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: The "Green" Method (Solvent-Free)
Best for: Rapid screening, library generation, and sustainable chemistry compliance.
Reagents:
-
2-Aminoaryl ketone (1.0 equiv)
-
Active methylene ketone (1.1 equiv)
-
Tin(II) chloride dihydrate (
) (10-20 mol%)
Workflow:
-
Mixing: In a mortar, grind the 2-aminoaryl ketone and the ketone coupling partner together until a homogeneous paste forms.
-
Catalyst Addition: Add
and continue grinding for 1-2 minutes. -
Reaction: Transfer the mixture to a screw-cap vial and heat in an oil bath at 80°C.
-
Observation: The mixture will melt into a liquid phase.
-
-
Completion: Reaction is typically complete within 20-40 minutes (Monitor via TLC).
-
Isolation:
-
Cool the melt; it will solidify.
-
Add water (10 mL) and crush the solid to dissolve the catalyst.
-
Filter the solid crude product.[2]
-
-
Purification: Recrystallize directly from EtOH/Water (9:1).
Quality Control & Troubleshooting
Self-Validating the Experiment:
-
NMR Check: The disappearance of the broad singlet (
) at 6.0-7.5 ppm and the appearance of new aromatic protons in the quinoline region ( 7.5-8.5 ppm) confirms cyclization. -
Melting Point: Solvent-free products often retain trace catalyst. If the MP is broad (>2°C range), perform a second recrystallization.
Common Pitfalls:
-
Issue: Low Yield with 2-aminobenzaldehyde.
-
Cause: Self-condensation (trimerization) of the aldehyde.
-
Solution: Use freshly prepared 2-aminobenzaldehyde or generate it in situ from 2-nitrobenzaldehyde using
reduction immediately followed by the Friedländer step [3].
-
-
Issue: Regioisomeric Mixtures.
-
Cause: Asymmetric ketones (e.g., 2-butanone) have two nucleophilic sites (
and ). -
Solution: Acid catalysis favors the more substituted enol (thermodynamic product), while steric bulk in the catalyst can shift selectivity.
-
References
-
Friedländer, P. (1882).[8] "Ueber o-Amidobenzaldehyd".[8] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
-
Marco-Contelles, J., et al. (2009).[8] "Friedländer Reactions for the Synthesis of Quinolines: Derivatives and Analogues". Chemical Reviews, 109(6), 2652–2671.
-
Arumugam, P., et al. (2005).[9] "A Simple, Efficient and Solvent-Free Protocol for the Friedländer Synthesis of Quinolines by Using SnCl2·2H2O". Chemistry Letters, 34(3), 314-315.
-
Jia, C. S., et al. (2006).[8][10] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions". Organic & Biomolecular Chemistry, 4, 104-110.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) p -toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
Application Note: 1,2,3,4-Tetrahydrobenzo[h]quinoline in Advanced Organic Synthesis
Executive Summary
1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) is a fused bicyclic N-heterocycle that serves as a highly versatile scaffold in modern organic synthesis. Its unique electronic properties—combining a sterically accessible secondary or tertiary amine with an extended π-system—make it an ideal candidate for diverse chemical transformations. This application note details the utility of THBQ across three cutting-edge synthetic paradigms: as an electron donor in visible-light photoredox catalysis[1], as a model substrate for Liquid Organic Hydrogen Carriers (LOHCs) via acceptorless dehydrogenation[2], and as a privileged pharmacophore in multicomponent drug discovery reactions[3].
Mechanistic Paradigm 1: Photoredox EDA Complexes
THBQ derivatives, particularly N-alkylated variants like 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline, act as potent electron donors. When paired with electron-deficient alkenes (e.g., 1,2-dibenzoylethylene), they form ground-state Electron Donor-Acceptor (EDA) complexes[4]. Upon visible-light irradiation, these complexes undergo a Single Electron Transfer (SET), generating a radical ion pair that subsequently collapses into stereoselectively annulated tetrahydroquinoline (THQ) products[1].
Causality Insight: The success of this reaction relies heavily on solvent polarity and reactant stoichiometry. Because the equilibrium constant (
Caption: Visible-light-driven EDA complex pathway for the stereoselective annulation of THBQ.
Mechanistic Paradigm 2: Acceptorless Catalytic Dehydrogenation
The reversible interconversion between benzo[h]quinoline and 1,2,3,4-tetrahydrobenzo[h]quinoline represents a highly efficient model system for hydrogen storage[2]. Using bimetallic heterogeneous catalysts, such as Pd3Au1 nanoparticles supported on carbon nanotubes (Pd3Au1/CNT), THBQ undergoes selective acceptorless dehydrogenation to yield benzo[h]quinoline and hydrogen gas[5].
Causality Insight: The precise 3:1 Pd:Au ratio ensures the preferential exposure of Pd3Au1(111) facets[5]. The incorporation of Au isolates Pd active sites (the ensemble effect) and alters the electronic structure of the catalyst (the ligand effect). This synergistic modification lowers the activation energy for C-H bond cleavage while simultaneously preventing the over-binding of the resulting benzo[h]quinoline product, which would otherwise poison the catalyst surface[2].
Caption: Reversible catalytic dehydrogenation and hydrogenation cycle of THBQ over Pd3Au1/CNT.
Mechanistic Paradigm 3: Multicomponent Synthesis (MCR) for Drug Discovery
The THBQ core is a privileged pharmacophore with significant biological activity. Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives are synthesized via a one-pot multicomponent reaction involving 6-methoxy-1-tetralone, ethyl cyanoacetate, ammonium acetate, and various aryl aldehydes[3]. These compounds have shown excellent inhibition against α-amylase and α-glucosidase, making them potent hits for antidiabetic treatments[3].
Causality Insight: This MCR leverages a cascade sequence: Knoevenagel condensation, Michael addition, and subsequent cyclization[3]. The thermodynamic sink of the highly stable, aromatized fused heterocyclic system drives the equilibrium forward. By avoiding the isolation of reactive intermediates, this protocol maximizes atom economy and minimizes solvent waste.
Caption: One-pot multicomponent cascade reaction for the synthesis of bioactive THBQ derivatives.
Quantitative Data & Optimization Tables
Table 1: Solvent & Additive Optimization for EDA-Mediated Annulation of 1-Methyl-THBQ [1],[4]
| Solvent | Additive | Atmosphere | Irradiation Time | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | None | Air | 4 h | 25 |
| 1,4-Dioxane | None | Air | 4 h | 65 |
| 1,4-Dioxane | Acetic Acid | Air | 4 h | >80 |
| 1,4-Dioxane | Acetic Acid | Argon | 4 h | Traces |
Note: The reaction is suppressed under an inert atmosphere, confirming that oxygen acts as a necessary terminal oxidant in the catalytic cycle[4].
Table 2: Acceptorless Dehydrogenation Performance over Pd3Au1/CNT [2]
| Substrate | Product | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Quinoline | Pd3Au1/CNT | 130 | 24 | >95 |
| 1,2,3,4-Tetrahydrobenzo[h]quinoline | Benzo[h]quinoline | Pd3Au1/CNT | 130 | 24 | 88 |
| 9,10-Dihydroacridine | Acridine | Pd3Au1/CNT | 130 | 24 | 87 |
Step-by-Step Experimental Protocols
Protocol 1: Visible-Light-Driven Stereoselective Annulation via EDA Complex
-
Preparation: In a flame-dried Schlenk tube, add 1,2-dibenzoylethylene (0.25 mmol) and 1-methyl-1,2,3,4-tetrahydrobenzo[h]quinoline (1.75 mmol, 7 equiv)[4].
-
Solvent Addition: Dissolve the mixture in 6 mL of anhydrous 1,4-dioxane and add 1 mL of glacial acetic acid[4].
-
Irradiation: Stir the mixture under an aerobic atmosphere. Irradiate the vessel using a standard compact fluorescent lamp (CFL) for exactly 4 hours at room temperature[4]. Self-Validation Check: Prolonged irradiation beyond 4 hours leads to significant degradation of the desired product; monitor strictly via GC or TLC[1].
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel flash column chromatography (eluting with 5% ethyl acetate in hexane) to yield the pure annulated THQ product as a white solid[1].
Protocol 2: Acceptorless Dehydrogenation of THBQ
-
Catalyst Loading: To a high-pressure reaction vessel, add 1,2,3,4-tetrahydrobenzo[h]quinoline (0.5 mmol) and the Pd3Au1/CNT catalyst (0.3 mol% total metal loading)[5].
-
Solvent Selection: Add 2 mL of anhydrous xylene. Self-Validation Check: Ensure xylene is thoroughly degassed to prevent unwanted side-oxidations before establishing the inert atmosphere[2].
-
Reaction Conditions: Purge the vessel with Argon to ensure strictly oxidant-free conditions. Heat the mixture to 130 °C and stir vigorously for 24 hours[2].
-
Isolation: Cool the reaction to room temperature. Filter the mixture to recover the heterogeneous catalyst (which can be washed and recycled). Concentrate the filtrate under vacuum and purify via chromatography to obtain pure benzo[h]quinoline[2].
Protocol 3: One-Pot Synthesis of Arylated THBQ-3-carbonitriles
-
Reagent Assembly: In a round-bottom flask, combine 6-methoxy-1-tetralone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), ammonium acetate (excess, typically 5-10 mmol), and the selected aryl aldehyde (1.0 mmol)[3].
-
Reaction Execution: Dissolve the reagents in absolute ethanol. Heat the mixture under reflux. Self-Validation Check: Monitor the consumption of the aryl aldehyde via TLC (hexane:ethyl acetate 7:3). The reaction is typically complete within 4-6 hours[3].
-
Workup: Cool the mixture to room temperature, then transfer to an ice bath to induce precipitation. Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent to afford the pure arylated tetrahydrobenzo[h]quinoline-3-carbonitrile[3].
References
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes The Journal of Organic Chemistry (2021) URL:[Link]
-
Acceptorless dehydrogenation and hydrogenation of N- and O-containing compounds on Pd3Au1(111) facets Science Advances (2020) URL:[Link]
-
Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes Future Medicinal Chemistry (2024) URL:[Link]
-
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials Chemical Science (2022) URL:[Link]
Sources
Application Note: 1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) as a Strategic Scaffold in Complex Molecule Synthesis and Diagnostics
Executive Summary
1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) is a versatile tricyclic nitrogen heterocycle that serves as a high-value building block in both advanced organic synthesis and clinical diagnostics. This application note details the mechanistic rationale, synthetic pathways, and validated protocols for utilizing THBQ. By bridging the gap between raw chemical properties and applied methodologies, this guide provides researchers with robust frameworks for integrating THBQ into drug discovery pipelines and biochemical assays.
Mechanistic Utility and Chemical Profile
THBQ features a fused ring structure containing a partially saturated nitrogen-containing ring adjacent to a naphthalene core. This structural duality—combining sp³-hybridized carbons with an extended aromatic system—confers unique reactivity:
-
Directing Group Capability : The nitrogen atom in THBQ can coordinate with transition metals (e.g., Pd, Ru, Cu), facilitating regioselective C-H activation at adjacent positions.
-
Redox Flexibility : THBQ can undergo controlled oxidative dehydrogenation to yield functionalized benzo[h]quinolines, a critical step in synthesizing topoisomerase inhibitors and other bioactive compounds 1.
-
Chromogenic Reactivity : Specific derivatives, notably 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline, exhibit highly specific chromogenic reactions with primary metabolites like urea, making them indispensable in clinical dry chemistry 2.
Key Applications
Selective Hydrogenation and Dehydrogenation Workflows
The synthesis of THBQ from benzo[h]quinoline requires precise control to prevent over-reduction. Supported ruthenium phosphide nanoparticles (Ru50P50@SILP) have demonstrated exceptional selectivity, yielding THBQ at 91% conversion 3. Conversely, THBQ serves as an excellent substrate for aerobic oxidative dehydrogenation. Utilizing nitrogen/phosphorus co-doped porous carbon (NPCH) catalysts, THBQ can be oxidized under green conditions (aqueous solvent, atmospheric air) to yield complex N-heteroarenes 4.
Clinical Diagnostics: Urea Quantification
In clinical biochemistry, the accurate quantification of urea is critical for assessing renal function. The derivative 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline is employed alongside o-phthalaldehyde (OPA) as a colorimetric indicator 5. In an acidic environment, the hydroxylated THBQ scaffold undergoes a condensation reaction with the urea-OPA adduct, generating a stable chromophore whose absorbance is directly proportional to urea concentration.
Workflow detailing the synthesis of THBQ and its downstream applications in drug development.
Quantitative Data Summaries
To facilitate experimental design, the following table summarizes validated reaction parameters for THBQ-related transformations.
Table 1: Catalytic Performance for THBQ Synthesis and Dehydrogenation
| Reaction Type | Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Selective Hydrogenation | Benzo[h]quinoline | Ru50P50@SILP (250 mg) | Heptane, H₂ flow, 5 h | 91% | 3 |
| Acceptorless Dehydrogenation | THBQ | Pd₃Au₁/CNT (0.3 mol%) | Xylene, N₂, 140 °C | 88% | 6 |
| Oxidative Dehydrogenation | THBQ | NPCH (5 mg) | H₂O (1.5 mL), Air (0.1 MPa), 120 °C, 12 h | >85% | 1 |
Validated Experimental Protocols
The following methodologies are engineered for reproducibility, incorporating mechanistic checkpoints to ensure self-validation during execution.
Protocol 1: Synthesis of THBQ via Selective Hydrogenation
Objective : Convert benzo[h]quinoline to THBQ without over-reducing the distal aromatic rings. Rationale : Ru50P50@SILP provides a sterically constrained and electronically tuned environment that favors the partial reduction of the nitrogen-containing ring over the fully carbocyclic rings 3. Steps :
-
Preparation : Dissolve benzo[h]quinoline in anhydrous heptane to achieve a 0.04 M concentration.
-
Reactor Setup : Utilize a continuous-flow H-Cube reactor equipped with a catalyst cartridge containing 250 mg of Ru50P50@SILP.
-
Execution : Pass the solution through the catalyst bed at a flow rate of 0.7 mL/min under a steady hydrogen pressure (optimized based on reactor specs, typically 30-50 bar) at 80 °C.
-
Validation : Monitor the effluent via GC-MS. The disappearance of the parent mass (m/z 179) and the appearance of the THBQ mass (m/z 183) confirm successful partial hydrogenation.
-
Isolation : Evaporate the heptane under reduced pressure to yield THBQ as a highly pure solid (approx. 91% yield).
Protocol 2: Aerobic Oxidative Dehydrogenation of THBQ
Objective : Utilize green chemistry principles to synthesize functionalized N-heteroarenes from THBQ. Rationale : Nitrogen/phosphorus co-doped porous carbon (NPCH) acts as a metal-free, heterogeneous catalyst that activates molecular oxygen from the air, facilitating the removal of hydrogen from the sp³ carbons of THBQ 4. Steps :
-
Reaction Mixture : In a 10 mL pressure vial, combine THBQ (0.2 mmol) and 5 mg of NPCH catalyst.
-
Solvent Addition : Add 1.5 mL of deionized water. The "on-water" conditions enhance the reaction rate due to hydrophobic effects concentrating the organic substrates at the water-catalyst interface.
-
Oxidation : Seal the vial under an atmospheric pressure of air (0.1 MPa). Heat the mixture to 120 °C with vigorous stirring for 12 hours.
-
Workup : Cool the mixture to room temperature. Extract the organic products using ethyl acetate (3 x 5 mL).
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the dehydrogenated product.
Protocol 3: Colorimetric Quantification of Urea using 3-Hydroxy-THBQ
Objective : Perform a high-throughput diagnostic assay for urea concentration. Rationale : The 3-hydroxy substitution on the THBQ scaffold increases its nucleophilicity, allowing rapid condensation with the electrophilic intermediate formed by urea and o-phthalaldehyde (OPA) in acidic media 5. Steps :
-
Reagent Preparation : Prepare a working solution containing 0.2% (w/v) 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline in methanol. Prepare a separate aqueous solution of OPA and a strong acid buffer (e.g., sulfuric acid/phosphoric acid mixture).
-
Assay Execution : In a 96-well microplate, add 10 µL of the biological sample (or urea standard) to each well.
-
Color Development : Add 100 µL of the OPA solution, followed immediately by 100 µL of the 3-Hydroxy-THBQ reagent.
-
Incubation : Incubate the plate at 37 °C for 10-15 minutes to allow the chromogenic complex to fully develop.
-
Quantification : Measure the absorbance at the specific wavelength (typically around 500-540 nm) using a microplate reader. Calculate the urea concentration by comparing the sample absorbance against the standard curve.
Chemical logic and workflow for the colorimetric quantification of urea using 3-Hydroxy-THBQ.
References
- Smolecule. "Buy 1,2,3,4-Tetrahydrobenzo[h]quinoline | 5223-80-3".
- Roche CustomBiotech. "3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline".
- Chemical Science (RSC Publishing). "Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials".
- Journal of the American Chemical Society (ACS Publications). "Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts".
- MDPI. "New Insights into N-Doped Porous Carbons as Both Heterogeneous Catalysts and Catalyst Supports".
- Science Advances (via ResearchGate). "Acceptorless dehydrogenation and hydrogenation of N- and O-containing compounds on Pd₃Au₁ (111) facets".
Sources
- 1. Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01838A [pubs.rsc.org]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy 1,2,3,4-Tetrahydrobenzo[h]quinoline | 5223-80-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis and Functionalization of Substituted Tetrahydroquinolines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Strategic Overview
Tetrahydroquinoline (THQ) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antiviral, antibiotic, and antitumoral agents. Synthesizing these frameworks with high yield, regioselectivity, and enantiomeric excess (ee) requires precise catalytic control.
This application note details two highly efficient, field-proven methodologies for THQ synthesis:
-
The Lewis Acid-Catalyzed Multi-Component Povarov Reaction (for rapid generation of highly substituted, complex racemic THQs).
-
Asymmetric Transfer Hydrogenation (ATH) of Quinolines (for the highly enantioselective synthesis of chiral THQs using ultra-low catalyst loadings).
Mechanistic Causality: The "Why" Behind the Chemistry
As a synthetic chemist, understanding the physical chemistry driving a reaction is critical for troubleshooting and scaling. We do not just mix reagents; we manipulate energy barriers and transition states.
The Cationic Povarov Domino Reaction
The Povarov reaction is a powerful [4+2] cycloaddition strategy. Uncatalyzed variants historically suffered from poor yields and required the isolation of unstable imines [2]. By introducing a specific Lewis acid catalyst (e.g., InCl₃ or CeCl₃·7H₂O), the reaction is transformed into a highly efficient one-pot multi-component process.
The Causality: Theoretical density functional theory (DFT) and electron localization function (ELF) analyses reveal that InCl₃ significantly lowers the activation energy required to form the intermediary iminium ion. Furthermore, it increases the electrophilicity of the aldehyde, facilitating a rapid nucleophilic attack by the activated alkene to form a Mannich-type adduct. This is followed immediately by an intramolecular Friedel-Crafts cyclization. This stepwise domino sequence completely rules out a concerted Aza-Diels-Alder mechanism, explaining why electron-rich dienophiles and precise Lewis acidity are absolute requirements for high yields [1].
Fig 1: Stepwise domino reaction network of the Lewis acid-catalyzed Povarov synthesis.
Asymmetric Transfer Hydrogenation (ATH) of Quinolines
When chiral THQs are required, the direct asymmetric reduction of pre-formed quinolines using chiral Ir- or Ru-diamine complexes offers unparalleled enantioselectivity and atom economy [4].
The Causality: Unlike the concerted inner-sphere hydrogenation of ketones, quinoline reduction proceeds via a stepwise H⁺/H⁻ transfer outside the metal's coordination sphere. The exceptional enantioselectivity (>95% ee) originates from a highly specific CH/π attraction between the η⁶-arene ligand of the Ru/Ir-complex and the fused phenyl ring of the dihydroquinoline intermediate. This non-covalent interaction locks the transition state into a rigid 10-membered ring, strictly dictating the stereochemical outcome [3].
Fig 2: Outer-sphere stepwise mechanism for the asymmetric transfer hydrogenation of quinolines.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process checks are included to ensure intermediate stability and reaction progression.
Protocol A: High-Yield Multi-Component Povarov Reaction
Objective: Synthesis of highly substituted racemic THQs via InCl₃ catalysis.
Materials:
-
Aniline derivative (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)
-
Activated Alkene (e.g., 2,3-dihydropyran or vinyl ether) (1.2 mmol)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
Anhydrous Magnesium Sulfate (MgSO₄) (200 mg)
-
Acetonitrile (CH₃CN) (5.0 mL)
Step-by-Step Methodology:
-
Imine Pre-Assembly: In an oven-dried round-bottom flask, dissolve the aniline and aldehyde in 5.0 mL of CH₃CN. Add 200 mg of anhydrous MgSO₄.
-
Causality Check: MgSO₄ acts as a desiccant, driving the equilibrium toward complete imine formation by sequestering the water byproduct. Stir at room temperature for 2 hours until TLC (Hexane/EtOAc 8:2) confirms the disappearance of the starting aldehyde.
-
-
Catalyst Activation: Add InCl₃ (10 mol%) to the reaction mixture. Stir for 10 minutes. The solution may slightly darken, indicating Lewis acid coordination with the imine nitrogen.
-
Domino Initiation: Cool the reaction vessel to -10°C using an ice/brine bath. Add the activated alkene dropwise over 5 minutes.
-
Causality Check: The nucleophilic attack is highly exothermic. Cooling prevents the competitive homopolymerization of the activated alkene, ensuring it reacts exclusively with the iminium ion.
-
-
Propagation & Monitoring: Allow the reaction to slowly warm to room temperature. Stir for 4–6 hours. Monitor via TLC (visualized with vanillin stain) until the imine intermediate is consumed.
-
Workup & Purification: Quench the reaction with 10 mL of 0.5 M HCl to hydrolyze any unreacted imine. Extract with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient) to afford the pure substituted THQ.
Protocol B: Ir-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of chiral 1,2,3,4-tetrahydroquinolines in aqueous media.
Materials:
-
Substituted Quinoline (0.5 mmol)
-
Water-soluble Chiral Ir-aminobenzimidazole complex (0.001 mol% to 0.1 mol%)
-
Sodium formate (HCOONa) (2.5 mmol)
-
Formic acid (HCOOH) (2.5 mmol)
-
Degassed HPLC-grade Water (3.0 mL)
Step-by-Step Methodology:
-
Buffer Preparation: In a Schlenk tube, dissolve HCOONa and HCOOH in 3.0 mL of degassed water.
-
Causality Check: This specific buffer system acts as both the hydrogen donor and a pH stabilizer. Maintaining a slightly acidic pH is critical for the generation and stability of the active Ir-hydride species without requiring high-pressure H₂ gas [4].
-
-
Substrate & Catalyst Loading: Add the quinoline substrate to the aqueous buffer. Add the chiral Ir-catalyst.
-
Note on Efficiency: Because these water-soluble Ir-catalysts achieve massive Turnover Numbers (TON up to 33,000), ultra-low loading is sufficient, which prevents heavy metal contamination in the final product.
-
-
Reduction: Seal the tube and stir vigorously at 40°C for 12–24 hours. The biphasic nature of the reaction (organic substrate in water) requires high shear stirring (1000 rpm) to maximize the interfacial surface area.
-
Workup: Cool to room temperature. Basify the mixture slightly with saturated NaHCO₃ (to pH 8) to ensure the basic THQ product is fully deprotonated. Extract with Ethyl Acetate (3 x 10 mL).
-
Validation: Dry the organic layer, concentrate, and determine the yield via NMR. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH mobile phase).
Quantitative Data Summary
The table below summarizes the expected performance metrics of both methodologies based on current literature standards.
| Synthesis Method | Primary Catalyst | Substrate Scope | Expected Yield (%) | Enantiomeric Excess (ee %) | Key Operational Advantage |
| Multi-Component Povarov | InCl₃ or CeCl₃·7H₂O | Anilines, Aldehydes, Enol Ethers | 75 - 95% | N/A (Diastereoselective) | Rapid generation of high molecular complexity in a single pot. |
| Asymmetric Transfer Hydrogenation | Chiral Ru/Ir-diamine complexes | 2-alkyl/aryl Quinolines | 85 - 99% | 90 - 99% | Extremely high TON/TOF; scalable; aqueous compatibility. |
References
-
Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines Source: RSC Advances URL:[Link]
-
The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview Source: Current Organic Synthesis URL:[Link]
-
Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling Source: The Chemical Record (PubMed) URL:[Link]
-
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Application Notes and Protocols: A Step-by-Step Guide to the Pfitzinger Reaction for Quinoline Synthesis
Introduction: The Strategic Importance of the Pfitzinger Reaction
In the landscape of heterocyclic chemistry, the Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands as a robust and highly versatile method for synthesizing substituted quinoline-4-carboxylic acids.[1][2] First detailed by Wilhelm Pfitzinger in 1886, this reaction facilitates the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, all in the presence of a strong base.[1][2][3] The resulting quinoline-4-carboxylic acid framework is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[1][4][5]
This guide provides an in-depth exploration of the Pfitzinger reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities.
Reaction Mechanism: A Stepwise Causal Chain
The elegance of the Pfitzinger reaction lies in its sequential and well-understood mechanism. The entire process can be conceptualized in three primary phases: base-mediated ring opening, condensation and imine-enamine formation, and finally, intramolecular cyclization followed by dehydration.[1][2][4]
Phase 1: Base-Mediated Hydrolysis of Isatin The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a strong base like KOH) on the amide carbonyl of the isatin ring. This hydrolyzes the amide bond, leading to the ring opening and formation of a keto-acid intermediate (an aminophenylglyoxylic acid).[1][2][6] While this intermediate can be isolated, it is typically generated in situ and consumed in the subsequent step.[1][2]
Phase 2: Condensation and Tautomerization The newly formed aniline derivative, with its primary amine group, readily condenses with the carbonyl group of the second reactant (an aldehyde or ketone). This condensation forms a Schiff base, or imine.[2][7] The imine then tautomerizes to the more thermodynamically stable enamine isomer.[1][2] This step is critical as it positions the molecule for the subsequent ring-forming event.
Phase 3: Intramolecular Cyclization and Aromatization The final phase involves an intramolecular cyclization where the enamine attacks the keto-carbonyl group within the same molecule.[1][2] This creates a new six-membered ring. The resulting intermediate then undergoes a dehydration (loss of a water molecule) to restore aromaticity, yielding the final substituted quinoline-4-carboxylic acid product.[1][2][4]
Caption: A diagram of the Pfitzinger reaction mechanism.
Detailed Experimental Protocols
Two representative protocols are provided: a conventional thermal method and a microwave-assisted synthesis, which can significantly reduce reaction times.
Protocol 1: Conventional Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
This protocol describes a general procedure adaptable for various ketones.
Materials and Reagents
| Reagent/Material | Quantity | Molar Eq. | Purpose |
| Isatin | 1.1 g (7.5 mmol) | 1.0 | Starting material |
| Potassium Hydroxide (KOH) | 1.12 g (20 mmol) | 2.67 | Base catalyst |
| Absolute Ethanol | 40 mL | - | Solvent |
| Distilled Water | 1 mL | - | Co-solvent |
| Ketone (e.g., Acetone) | 0.87 g (15 mmol) | 2.0 | Carbonyl reactant |
| Diethyl Ether | As needed | - | Extraction solvent |
| Hydrochloric Acid (1N) | As needed | - | Acidification |
Step-by-Step Procedure
-
Preparation of Basic Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.12 g, 20 mmol) in a mixture of absolute ethanol (40 mL) and distilled water (1 mL).[1]
-
Scientist's Note: The use of a strong base like KOH is essential for the initial ring opening of the isatin amide bond. Ethanol serves as an effective solvent for both the organic starting materials and the potassium salt intermediate.
-
-
Isatin Ring Opening: Add isatin (1.1 g, 7.5 mmol) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change from purple/orange to brown is typically observed, indicating the formation of the potassium salt of the opened keto-acid.[1]
-
Scientist's Note: Allowing this pre-reaction for an hour ensures complete hydrolysis of the isatin, which often leads to cleaner reactions and higher yields compared to adding all reactants at once.
-
-
Addition of Carbonyl Compound: Gradually add the ketone (15 mmol) to the reaction mixture.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 79°C for ethanol) with continuous stirring for 12-24 hours.[1]
-
Scientist's Note: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid unnecessary heating that could lead to side products.
-
-
Work-up and Isolation: a. After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.[1] b. Add 20 mL of distilled water to dissolve the potassium salt of the quinoline product.[1] c. Transfer the mixture to a separatory funnel and perform an extraction with diethyl ether (2 x 20 mL) to remove any unreacted ketone and other non-polar impurities.[1] d. Cool the remaining aqueous layer in an ice bath and carefully acidify with 1N HCl or acetic acid to a pH of approximately 4-5. This will precipitate the desired quinoline-4-carboxylic acid product.[1]
-
Purification: a. Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1] b. Wash the collected solid with cold water to remove any inorganic salts. c. Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[1]
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction.
Materials and Reagents
| Reagent/Material | Quantity | Molar Eq. | Purpose |
| Isatin | 1.47 g (10 mmol) | 1.0 | Starting material |
| 33% aq. KOH solution | 15 mL | - | Base and solvent |
| Carbonyl Compound | 15 mmol | 1.5 | Carbonyl reactant |
| Acetic Acid | As needed | - | Acidification |
Step-by-Step Procedure
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1] Add the carbonyl compound (15 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 5-10 minutes at a set temperature (e.g., 100-120°C).[1]
-
Scientist's Note: Microwave heating dramatically accelerates the rate-limiting steps of the reaction. The time and temperature should be optimized for the specific substrates being used.
-
-
Work-up and Isolation: a. After irradiation, cool the vessel to room temperature.[1] b. Filter the resulting dark solution and pour the filtrate into an ice-water mixture (100 mL).[1] c. Acidify the mixture with glacial acetic acid to precipitate the product.[1]
-
Purification: Collect the solid by filtration, wash with water, and dry to obtain the final product.[1]
Caption: A general experimental workflow for the Pfitzinger reaction.
Scope, Limitations, and Applications
Substrate Scope The Pfitzinger reaction is versatile, accommodating a wide range of isatins and carbonyl compounds.
-
Isatins: Both unsubstituted and substituted isatins can be used, allowing for the introduction of various functional groups onto the benzene portion of the quinoline ring.
-
Carbonyl Compounds: The primary requirement is the presence of an α-methylene group (a CH₂ group adjacent to the carbonyl). Symmetrical ketones, unsymmetrical ketones, aldehydes, and even β-ketoesters can be employed.[6] For example, using pyruvic acid can lead to the formation of quinoline dicarboxylic acids.[6]
Limitations While powerful, the reaction has some limitations.
-
Strongly basic conditions can be incompatible with sensitive functional groups.
-
Acetaldehyde is often unsuitable due to its propensity to undergo self-condensation (aldol reaction) in strong base.
-
Unsymmetrical ketones can potentially lead to mixtures of regioisomers, although often one isomer is favored.
Applications in Drug Development The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry. Its rigid, planar structure is ideal for interacting with biological targets. The Pfitzinger reaction has been instrumental in synthesizing compounds for various therapeutic areas.
-
Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The Pfitzinger reaction has been used to create novel quinoline-4-carboxamide inhibitors of malaria.
-
Anticancer Agents: Many quinoline derivatives exhibit antitumor activity.[5][8] They can act as inhibitors of critical enzymes in cancer signaling pathways, such as dihydroorotate dehydrogenase (DHODH).[1]
-
Antibacterial Agents: The quinoline scaffold is central to the development of novel antibacterial agents.[1]
The versatility of the Pfitzinger reaction allows for the creation of diverse chemical libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1]
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Yamamoto, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ayele, T. T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
PowerPoint Presentation. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
RSC Publishing. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]
-
International Journal of Engineering Research. (n.d.). Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. Retrieved from [Link]
-
Bentham Science. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
-
JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]
-
ResearchGate. (2025). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. jocpr.com [jocpr.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. iipseries.org [iipseries.org]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Arylated 1,2,3,4-Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives as Dual-Action Antidiabetic Agents
Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Rationale
The clinical management of Type 2 Diabetes Mellitus (T2DM) heavily relies on controlling postprandial hyperglycemia. Current first-line carbohydrate digestive enzyme inhibitors, such as acarbose, miglitol, and voglibose, effectively inhibit
To address these therapeutic gaps, researchers have turned to privileged heterocyclic scaffolds. The quinoline core is a cornerstone of medicinal chemistry, known for its diverse pharmacological profile. Recent advancements have identified arylated 1,2,3,4-tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives as highly potent, dual-action antidiabetic agents [1]. These compounds not only exhibit competitive inhibition of both
Mechanistic Causality (E-E-A-T)
The structural design of the tetrahydrobenzo[h]quinoline (THBQ) scaffold allows it to deeply occupy the catalytic pockets of carbohydrate-cleaving enzymes. Kinetic studies confirm a competitive inhibition mode , meaning the THBQ derivatives directly compete with natural oligosaccharides for the enzyme's active site [1]. By introducing specific electron-withdrawing or electron-donating groups (e.g., nitro- and methoxy- substitutions) on the aryl ring, researchers can fine-tune the electron density and steric bulk, optimizing hydrogen bonding and
Visualizing the Mechanism of Action
The following diagram illustrates the dual-pathway intervention of THBQ derivatives in diabetic metabolic dysfunction.
Figure 1: Dual-action mechanism of THBQ derivatives inhibiting carbohydrate digestion and neutralizing ROS.
Quantitative Data Summary
Recent structure-activity relationship (SAR) studies have yielded several highly active THBQ derivatives. The table below summarizes the inhibitory profiles of top-performing candidates compared to clinical standards [1].
| Compound / Standard | DPPH Scavenging SC | ||
| Compound 2 | 3.42 ± 0.11 | 0.65 ± 0.02 | 21.30 ± 0.50 |
| Compound 12 | 5.18 ± 0.20 | 1.12 ± 0.05 | 34.15 ± 0.80 |
| Compound 19 | 8.45 ± 0.35 | 3.40 ± 0.15 | 45.60 ± 1.20 |
| Compound 32 | 15.14 ± 0.60 | 9.23 ± 0.40 | 138.30 ± 2.50 |
| Acarbose (Standard) | 14.35 ± 0.55 | 14.35 ± 0.55 | N/A |
| BHT (Standard) | N/A | N/A | 64.40 ± 1.10 |
Note: Compounds featuring specific nitro- and methoxy-substituted aryl groups demonstrated the highest potency, significantly outperforming the standard drug Acarbose in vitro.
Experimental Workflow & Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary blanks and positive controls to account for background absorbance and validate assay sensitivity.
Protocol 1: One-Pot Multicomponent Synthesis of THBQ Derivatives
Rationale: Multicomponent reactions (MCRs) are utilized for their high atom economy, reducing the need for intermediate purification and minimizing solvent waste.
-
Reaction Setup: In a 100 mL round-bottomed flask, add 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (6-methoxy-1-tetralone) (1.0 mmol) and ethyl cyanoacetate (1.1 mmol).
-
Catalysis & Component Addition: Add ammonium acetate (1.0 mmol) as the nitrogen source and catalyst, followed by the appropriate substituted aryl aldehyde (1.0 mmol).
-
Solvent: Suspend the mixture in 20 mL of n-butanol.
-
Reflux: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate:hexane).
-
Workup & Purification: Upon completion, cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the pure arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivative.
Protocol 2: In Vitro -Glucosidase Inhibition Assay
Rationale: This assay measures the cleavage of the synthetic substrate pNPG into p-nitrophenol, which absorbs strongly at 405 nm. Acarbose is used to validate the assay's dynamic range.
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve
-glucosidase (yeast) in the buffer to a concentration of 1 U/mL. Prepare a 5 mM solution of p-nitrophenyl- -D-glucopyranoside (pNPG) in the same buffer. -
Sample Incubation: In a 96-well microplate, add 10
L of the test THBQ compound (dissolved in DMSO, various concentrations) and 20 L of the enzyme solution. Incubate at 37°C for 15 minutes to allow enzyme-inhibitor pre-binding. -
Reaction Initiation: Add 20
L of the pNPG substrate solution to each well. -
Incubation: Incubate the plate at 37°C for exactly 20 minutes.
-
Termination: Stop the reaction by adding 50
L of 0.1 M Na CO to each well. -
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Self-Validation Controls:
-
Blank: Buffer + Substrate + Na
CO (No enzyme). -
Control: Enzyme + Substrate + DMSO (No inhibitor).
-
Positive Control: Acarbose + Enzyme + Substrate.
-
-
Calculation: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100. Calculate IC
using non-linear regression.
Protocol 3: DPPH Radical Scavenging Assay
Rationale: DPPH is a stable free radical that is deep purple in solution. When reduced by an antioxidant (like a THBQ derivative), it turns yellow. This colorimetric shift is directly proportional to the compound's radical scavenging capacity.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Keep protected from light.
-
Sample Addition: In a 96-well plate, add 100
L of the test compound at varying concentrations (in methanol/DMSO). -
Reaction: Add 100
L of the DPPH solution to each well. -
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Controls: Use Butylated hydroxytoluene (BHT) as the positive control. Use methanol + DPPH as the negative control.
-
Calculation: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100.
Visualizing the Experimental Workflow
Figure 2: End-to-end workflow from chemical synthesis to lead candidate selection.
Conclusion & Future Perspectives
The integration of the 1,2,3,4-tetrahydrobenzo[h]quinoline scaffold into antidiabetic drug discovery represents a significant leap forward in addressing the multifactorial nature of Type 2 Diabetes. By simultaneously inhibiting carbohydrate digestion and mitigating oxidative stress, these compounds offer a superior pharmacological profile compared to traditional monotherapies. Future development should focus on rigorous in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling, specifically assessing the oral bioavailability and long-term hepatotoxicity of the most potent nitro- and methoxy-substituted derivatives.
References
-
Seraj, F., et al. (2024). "Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes." Future Medicinal Chemistry, 16(24), 2609-2625. URL:[Link]
-
Gutiérrez-Grijalva, E. P., et al. (2021). "Plant Alkaloids with Antidiabetic Potential." ResearchGate. URL:[Link]
Application Note: One-Pot Synthesis of Functionalized Tetrahydroquinolines (THQs)
Executive Summary
This guide details the protocols for the one-pot synthesis of polysubstituted 1,2,3,4-tetrahydroquinolines (THQs). The THQ scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial (e.g., Mefloquine), antiviral, and anticancer therapeutics.
Traditional synthesis often requires the isolation of unstable imine intermediates. This application note focuses on the Povarov Reaction (Inverse Electron Demand Aza-Diels-Alder) , a three-component coupling of an aniline, an aldehyde, and an electron-rich olefin. We provide two distinct workflows:
-
Protocol A: A robust, Lewis Acid-catalyzed method using Scandium(III) Triflate for rapid library generation.
-
Protocol B: An asymmetric organocatalytic method using Chiral Phosphoric Acids (CPAs) for enantioselective synthesis.
Mechanistic Insight & Pathway
The efficiency of this one-pot synthesis relies on the in situ formation of an N-arylimine (Schiff base), which acts as the diene. The electron-rich olefin acts as the dienophile.
Reaction Pathway
The reaction proceeds through a stepwise or concerted [4+2] cycloaddition. The Lewis Acid (LA) or Brønsted Acid (BA) plays a dual role:
-
Catalyzing the dehydration of the aniline-aldehyde mixture to form the imine.
-
Activating the imine nitrogen, lowering the LUMO energy to facilitate attack by the olefin.
Stereochemical Note: The reaction generally favors the endo transition state, leading to the cis-2,4-disubstituted isomer as the major product.
Figure 1: Mechanistic pathway of the three-component Povarov reaction favoring cis-diastereoselectivity.
Protocol A: Lewis Acid Catalyzed Synthesis (Sc(OTf)₃)
Objective: Rapid synthesis of racemic functionalized THQs with high diastereoselectivity (cis). Catalyst Selection: Scandium(III) Triflate [Sc(OTf)₃] is selected for its water tolerance, allowing the reaction to proceed without ultra-dry conditions, and its ability to be recovered.[1]
Materials
-
Amine: Aniline (1.0 mmol)
-
Aldehyde: Benzaldehyde derivative (1.0 mmol)
-
Olefin: 2,3-Dihydrofuran or Styrene (1.2 mmol)
-
Catalyst: Sc(OTf)₃ (10 mol%)
-
Solvent: Acetonitrile (MeCN) (3 mL)
-
Additives: Molecular Sieves (4Å) (100 mg)
Step-by-Step Workflow
-
Imine Pre-formation (In-situ):
-
In a 10 mL reaction vial, combine Aniline (1.0 equiv) and Aldehyde (1.0 equiv) in MeCN.
-
Add Molecular Sieves (4Å) to sequester water.
-
Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange, indicating imine formation.
-
-
Catalysis & Cyclization:
-
Add Sc(OTf)₃ (10 mol%) to the mixture.
-
Immediately add the Olefin (1.2 equiv).
-
Stir at RT for 4–6 hours. (For less reactive olefins like styrene, heat to 50°C).
-
-
Monitoring:
-
Check TLC (Hexane/EtOAc 4:1). The disappearance of the imine spot (usually higher Rf) and appearance of a fluorescent blue/purple spot (THQ) indicates completion.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove molecular sieves and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Protocol B: Enantioselective Organocatalytic Synthesis
Objective: Synthesis of chiral THQs with high enantiomeric excess (ee). Catalyst Selection: Chiral Phosphoric Acid (CPA), specifically (R)-TRIP or BINOL-derived phosphates. These bifunctional catalysts activate the imine via H-bonding while directing the stereochemical attack of the olefin.
Materials
-
Substrates: Same as Protocol A.
-
Catalyst: (R)-TRIP (5 mol%)[2]
-
Solvent: Toluene or DCM (Non-polar solvents enhance H-bonding interactions).
-
Drying Agent: Activated 5Å Molecular Sieves (Critical for CPAs).
Step-by-Step Workflow
-
Preparation:
-
Flame-dry a Schlenk tube and cool under Argon.
-
Add activated 5Å Molecular Sieves.[3]
-
-
Reaction Assembly:
-
Add Aniline, Aldehyde, and (R)-TRIP catalyst in Toluene.
-
Stir at RT for 30 mins to form the chiral ion-pair complex.
-
-
Cyclization:
-
Add the Olefin (Vinyl enamide or vinyl ether).
-
Stir at 0°C to RT for 24–48 hours. Note: Lower temperatures often improve ee but reduce reaction rate.
-
-
Validation:
Experimental Logic & Troubleshooting
Visual Workflow (Graphviz)
Figure 2: Decision-making workflow for the one-pot synthesis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of imine intermediate. | Ensure Molecular Sieves are fresh and activated. Switch to anhydrous solvents. |
| No Reaction | Olefin is electron-deficient. | Povarov requires electron-rich olefins (vinyl ethers, enamides).[3] If using styrene, increase temp to 60°C. |
| Poor Diastereoselectivity | High temperature or wrong solvent. | Lower temperature favors the kinetic endo product (cis). Switch from MeCN to Toluene. |
| Catalyst Poisoning | Basic impurities in amine. | Purify starting aniline. For Sc(OTf)₃, increase loading to 15 mol%. |
Substrate Scope & Data Summary
The following table summarizes expected yields based on electronic effects of the aniline and aldehyde components (Ref: Kouznetsov et al.).
| Entry | Amine Substituent (R¹) | Aldehyde Substituent (R²) | Olefin | Yield (%) | dr (cis:trans) |
| 1 | H | H | Dihydrofuran | 88 | >95:5 |
| 2 | 4-OMe (Electron Rich) | H | Dihydrofuran | 92 | >95:5 |
| 3 | 4-NO₂ (Electron Poor) | H | Styrene | 45 | 60:40 |
| 4 | H | 4-Cl | Vinyl Ether | 85 | 90:10 |
Data Interpretation: Electron-rich anilines (Entry 2) facilitate the reaction by increasing the nucleophilicity of the diene system. Electron-poor anilines (Entry 3) significantly retard the reaction and may require higher temperatures, eroding stereoselectivity.
References
-
Kouznetsov, V. V. (2019). Recent Synthetic Applications of the Povarov Reaction. Molecules .
-
Kobayashi, S., et al. (2022).[5] Scandium(III) Triflate as an Efficient and Recyclable Catalyst. Journal of Organic Chemistry .
-
Akiyama, T. (2007). Stronger Brønsted Acids: Recent Progress. Chemical Reviews .
-
Masson, G., et al. (2013).[6] Chiral Phosphoric Acid-Catalyzed Enantioselective Povarov Reaction. Journal of the American Chemical Society .[3]
-
BenchChem Technical Support . (2023). Enhancing Stereoselectivity in the Synthesis of Substituted Tetrahydroquinolines.
Sources
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. sci-rad.com [sci-rad.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
Troubleshooting & Optimization
Common byproducts in the synthesis of tetrahydroquinolines and their removal
Welcome to the Tetrahydroquinoline (THQ) Synthesis & Purification Support Center . As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and purification bottlenecks when synthesizing THQ scaffolds. Whether you are utilizing multicomponent Povarov reactions or reducing fully aromatized quinolines, side products are an inevitable thermodynamic and kinetic reality.
This guide is designed to troubleshoot the most common byproducts, explain the mechanistic causality behind their formation, and provide self-validating protocols to eliminate them.
Povarov Reaction Troubleshooting (Aza-Diels-Alder)
Q: My Povarov reaction yields a significant amount of fully aromatized quinoline instead of the desired THQ. How do I prevent this? A: The Povarov reaction constructs the THQ core via a formal [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene[1]. However, the newly formed THQ ring is highly electron-rich and susceptible to spontaneous oxidation.
-
Causality: Trace oxidants or ambient oxygen drive the thermodynamically favorable aromatization of the saturated ring. This is severely exacerbated when using specific Lewis acids like
or , which can facilitate in situ oxidative dehydrogenation[2][3]. -
Solution: If your target is the THQ and not the quinoline, you must strictly exclude oxygen. Degas all solvents using a freeze-pump-thaw cycle, run the reaction under an argon atmosphere, and consider switching to a milder Lewis acid (e.g.,
)[1]. Alternatively, immediately protect the secondary amine (e.g., via Boc-anhydride) during the workup to prevent post-reaction oxidation.
Q: I am observing imine self-condensation byproducts and poor THQ yields. What parameters should I adjust? A: Self-condensation occurs when the electrophilic N-aryl imine intermediate reacts with another imine molecule rather than the intended alkene dienophile.
-
Causality: This byproduct pathway dominates when there is a mismatch in reaction kinetics. If the alkene is too sterically hindered, or if the acid catalyst is excessively strong, the imine will preferentially undergo a Mannich-type self-addition[4].
-
Solution: Transition from a one-pot multicomponent reaction to a stepwise protocol. Pre-form and isolate the imine first. Then, introduce the dienophile followed by a highly controlled, dropwise addition of the Lewis acid at low temperatures (-78 °C to 0 °C) to suppress the activation energy required for self-condensation.
Povarov reaction pathways highlighting target THQ synthesis versus common byproduct divergence.
Quinoline Reduction Challenges
Q: When reducing quinolines, my LC-MS shows decahydroquinoline (over-reduction) and 1,2-dihydroquinoline (under-reduction). How do I achieve strict chemoselectivity for THQ? A: The reduction of the pyridine ring in quinoline is thermodynamically favored, but controlling the depth of that reduction is notoriously difficult.
-
Causality: Over-reduction to decahydroquinoline occurs because standard heterogeneous catalysts (e.g., Pd/C,
) under high pressure cannot differentiate between the newly formed saturated nitrogen ring and the adjacent carbocycle[5]. Conversely, 1,2-dihydroquinolines form because the 1,2-hydride addition is kinetically favored, and the reaction stalls before the necessary isomerization and 1,4-addition can complete the THQ[6]. -
Solution: Abandon high-pressure hydrogenation in favor of transfer hydrogenation or silane-mediated reduction. Utilizing Hantzsch ester with a boronic acid catalyst[5][7] or copper salts with hydrosilanes[8] limits the reduction strictly to the nitrogen-containing ring, bypassing the carbocycle entirely.
Q: I switched to Hantzsch ester for transfer hydrogenation, but now I have Hantzsch pyridine as a byproduct. It co-elutes with my THQ on silica. How do I remove it? A: Hantzsch ester oxidizes to Hantzsch pyridine to provide the hydride source during the reduction of quinoline[9].
-
Causality: The aromatization of the Hantzsch ester provides the thermodynamic driving force for the reaction. The resulting pyridine derivative is highly lipophilic and possesses an
value nearly identical to many functionalized THQs during standard normal-phase chromatography. -
Solution: Do not rely on chromatography. Exploit the drastic pKa difference between the secondary amine of the THQ and the highly electron-deficient nitrogen of the Hantzsch pyridine using a self-validating acid-base extraction (see Protocol A below).
Troubleshooting workflow for chemoselectivity issues during quinoline reduction.
Validated Experimental Protocols
Protocol A: Chemoselective Removal of Hantzsch Pyridine via Acid-Base Extraction
This protocol leverages the fact that the electron-withdrawing ester groups on Hantzsch pyridine render its nitrogen non-basic, while the THQ secondary amine readily protonates.
-
Solubilization: Dissolve the crude reaction mixture (containing THQ and Hantzsch pyridine) in Ethyl Acetate (EtOAc).
-
Acidic Extraction: Wash the organic layer with
(3 x 20 mL).-
Self-Validation Check 1: Spot the organic layer on a TLC plate. The UV-active Hantzsch pyridine spot should remain, while the THQ spot should completely disappear, confirming the THQ has migrated to the aqueous layer.
-
Self-Validation Check 2: Test the aqueous layer with pH paper to ensure it remains at
. If it is higher, add more .
-
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add
dropwise until the solution reaches .-
Self-Validation Check 3: The aqueous solution will turn visibly cloudy as the THQ free-bases and crashes out of the aqueous phase.
-
-
Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry the combined DCM layers over anhydrous
, filter, and concentrate in vacuo to yield pure THQ.
Quantitative Data: Byproduct Profiles by Synthesis Route
To aid in route selection, the following table summarizes the expected byproduct profiles and chemoselectivity of various THQ synthesis methods based on recent literature optimizations.
| Synthesis Strategy | Reagents / Catalysts | Primary Target | Dominant Byproduct | Chemoselectivity / Yield |
| Povarov Reaction | Aniline, Aldehyde, Alkene, | THQ | Quinoline (Oxidation) | Moderate (Prone to in situ oxidation) |
| Povarov Reaction | Aniline, Aldehyde, Alkene, | THQ | Imine self-condensation | High (70–90% yield) |
| Direct Hydrogenation | THQ | Decahydroquinoline | Low to Moderate (Over-reduction) | |
| Transfer Hydrogenation | Hantzsch Ester, Boronic Acid | THQ | Hantzsch Pyridine | Excellent (Up to 96% yield) |
| Silane Reduction | Hydrosilanes, Copper Salts | THQ | 1,2-Dihydroquinoline | Excellent (Up to 98% yield) |
References
-
Grokipedia. "Povarov reaction". 1
-
Organic Letters - ACS Publications. "Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin". 2
-
Thieme E-Books & E-Journals. "An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines". 3
-
ResearchGate. "Advances in the Chemistry of Tetrahydroquinolines".5
-
Organic Letters - ACS Publications. "Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes". 6
-
Organic Chemistry Portal. "Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction". 9
-
Organic Letters - ACS Publications. "Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid".7
-
ResearchGate. "Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes". 8
-
PMC - NIH. "B(C6F5)3‑Catalyzed Coupling of N‑Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines". 4
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. B(C6F5)3‑Catalyzed Coupling of N‑Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1,2,3,4-Tetrahydrobenzo[h]quinoline
Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydrobenzo[h]quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important heterocyclic scaffold. The 1,2,3,4-tetrahydroquinoline nucleus is a core structure in numerous synthetic pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties.[1][2][3][4] Achieving high purity of this compound is critical for accurate biological evaluation and downstream applications.
This document moves beyond simple step-by-step instructions to provide in-depth, field-tested insights into overcoming common purification challenges. We will explore the causality behind experimental choices, enabling you to troubleshoot effectively and adapt protocols to your specific needs.
Part 1: Troubleshooting Guide - Common Purification Hurdles
This section addresses the most frequent issues encountered during the purification of 1,2,3,4-Tetrahydrobenzo[h]quinoline in a question-and-answer format.
Chromatography Troubleshooting
Q1: My compound is streaking severely on a silica gel TLC plate and I'm getting poor separation in my column. What is causing this and how can I resolve it?
A1: This is a classic issue when purifying basic nitrogen-containing heterocycles like 1,2,3,4-Tetrahydrobenzo[h]quinoline on standard silica gel.[5]
-
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom in your compound undergoes a strong acid-base interaction with these sites. This causes a portion of your compound to adsorb very strongly and "stick" to the stationary phase, leading to tailing or streaking on a TLC plate and broad, poorly resolved peaks during column chromatography.
-
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (in methanol), to your mobile phase (eluent). A typical starting concentration is 0.1-1% (v/v) of triethylamine.[5] This modifier will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically.
-
Switch to a Different Stationary Phase: If a basic modifier does not resolve the issue or is incompatible with your compound, consider an alternative stationary phase. Basic or neutral alumina is an excellent choice for purifying basic compounds as it lacks the acidic character of silica.[5]
-
Reversed-Phase Chromatography: If applicable, reversed-phase (e.g., C18-functionalized silica) chromatography can be used. In this technique, separation is based on hydrophobicity, and the problematic acid-base interactions are avoided.
-
Q2: My compound is not eluting from the silica column, even when I use a highly polar solvent system like 100% ethyl acetate or methanol/DCM.
A2: This indicates a very strong, potentially irreversible, interaction with the stationary phase.
-
Causality: Beyond the acid-base interaction mentioned in Q1, your compound might be decomposing on the acidic silica gel, especially if it is sensitive.[5] Alternatively, it could be so polar that it has extremely high affinity for the silica surface.
-
Solutions:
-
Drastic Polarity Increase with a Modifier: Before abandoning the column, try flushing with a solvent system containing a strong modifier. For example, a mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1) can displace highly adsorbed basic compounds.
-
Switch to Alumina or Reversed-Phase: As in the previous question, switching to a more suitable stationary phase like neutral alumina or C18 silica is the most logical next step.[5] These alternatives eliminate the issue of strong acidic interactions.
-
Q3: The purity of my fractions is inconsistent after column chromatography. What are the likely causes?
A3: This often points to issues with column packing, sample loading, or overloading.
-
Causality & Solutions:
-
Column Overloading: The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[5] Exceeding this capacity leads to broad bands that overlap, resulting in poor separation. If you need to purify a large amount of material, use a wider column.
-
Improper Sample Loading: The sample should be loaded onto the column in the smallest possible volume of a solvent in which it is highly soluble but which is as non-polar as possible relative to the mobile phase. This ensures a tight starting band. Loading in a strong solvent will cause the band to spread, compromising separation from the start. A common technique is to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Poorly Packed Column: Channels or cracks in the silica bed will cause the solvent to flow unevenly, leading to distorted bands and poor separation. Ensure your column is packed uniformly as a slurry and is perfectly vertical.
-
Recrystallization Troubleshooting
Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath.
A1: This is a common problem indicating that the solution is not supersaturated, which is a prerequisite for crystallization.
-
Causality & Solutions:
-
Too Much Solvent: You may have used an excessive amount of solvent to dissolve the compound.[5] The solution is to slowly evaporate the solvent under reduced pressure (or by gentle heating with a stream of nitrogen) until you observe persistent cloudiness (saturation point). Then, allow it to cool slowly.
-
High Solubility in Cold Solvent: The compound might still be too soluble in the chosen solvent, even at low temperatures.[5] In this case, you need to use an "anti-solvent." This is a second solvent in which your compound is insoluble but which is miscible with the first solvent. Slowly add the anti-solvent to your solution at room temperature until it becomes turbid, then warm slightly until it is clear again and allow to cool slowly.[6]
-
Q2: My product "oiled out" instead of forming crystals.
A2: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the impure mixture). It can also be caused by the presence of impurities that depress the melting point.
-
Causality & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to separate as a liquid phase. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Inappropriate Solvent: The boiling point of the solvent may be too high. Try a lower-boiling solvent.
-
Induce Crystallization: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. Alternatively, add a "seed crystal" from a previous successful crystallization. If these fail, redissolve the oil by heating and add slightly more solvent before attempting a slower cooling process.
-
Stability and Purity Issues
Q1: My purified 1,2,3,4-Tetrahydrobenzo[h]quinoline, which was initially a white or off-white solid, has started to turn yellow or brown during storage.
A1: This discoloration is a strong indicator of chemical degradation.
-
Causality: Tetrahydroquinoline scaffolds can be susceptible to oxidation and photodegradation.[7] The partially saturated ring can be oxidized to the more stable aromatic benzo[h]quinoline. Exposure to light and air can accelerate this process.
-
Solutions:
-
Proper Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (4°C or below). Protect it from light by using an amber vial or by wrapping the container in aluminum foil.[8]
-
Part 2: Experimental Protocols & Workflows
The following protocols are designed as robust, self-validating systems. Always monitor the progress of your purification by Thin Layer Chromatography (TLC).
Purification Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during column chromatography purification.
Caption: Troubleshooting Workflow for Chromatographic Purification.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes the presence of less-polar impurities from the synthesis.
-
Solvent System Selection: Using TLC, identify a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for the 1,2,3,4-Tetrahydrobenzo[h]quinoline. A gradient of Ethyl Acetate (EtOAc) in Hexanes or Petroleum Ether is a good starting point.[9] Crucially, add 0.5% (v/v) triethylamine (Et₃N) to your chosen solvent system to prevent streaking.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity (e.g., from 5% EtOAc/Hexanes to 20% EtOAc/Hexanes). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions and monitor their contents by TLC. Pool the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for many organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Good starting point for separating compounds of moderate polarity. |
| Modifier | 0.5% Triethylamine (v/v) | Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[5] |
| Sample Load | 1-5% of silica mass | Prevents column overloading and ensures optimal separation.[5] |
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling or near-boiling solvent until the solid just dissolves. Using the minimum amount of hot solvent is key.[5]
-
Decolorization (Optional): If the hot solution is colored due to impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Part 3: Purity Assessment
Confirmation of purity should not rely on a single method. Orthogonal techniques provide a more complete picture.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for assessing the purity of 1,2,3,4-Tetrahydrobenzo[h]quinoline. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) can provide high-resolution separation of the main component from related impurities.[10][11] A photodiode array (PDA) detector can be used to check for co-eluting impurities by assessing peak purity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified compound. Furthermore, Quantitative ¹H NMR (qHNMR) can be used to determine the absolute purity of the material by integrating the signals of the analyte against a certified internal standard of known purity.[12]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the mass of the main component and detecting impurities, providing a more definitive assessment of co-elution than HPLC-PDA alone.[12]
Part 4: Frequently Asked Questions (FAQs)
Q: What is the typical appearance of pure 1,2,3,4-Tetrahydrobenzo[h]quinoline? A: Pure 1,2,3,4-Tetrahydrobenzo[h]quinoline is typically a solid at room temperature. Its color can range from white to off-white or greyish powder.[13]
Q: How should I store the purified compound to ensure long-term stability? A: The compound should be stored in a cool (4°C), dark place in a well-sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation. Protecting it from light is crucial to prevent photodegradation.
Q: What are the main safety precautions when handling this compound? A: Standard laboratory safety practices should be followed. The compound is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinolin-6-ol - Benchchem.
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC.
- 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods - Benchchem.
- Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines - ResearchGate.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr.
- 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol | Plant Agglutinin | MedChemExpress.
- Buy 1,2,3,4-Tetrahydrobenzo[h]quinoline | 5223-80-3 - Smolecule.
- Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr - Beilstein Journals.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI.
- Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns | NEB.
- Synthesis of quinolines - Organic Chemistry Portal.
- 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline - CustomBiotech from Roche.
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC.
- purity assessment methods for research chemicals - Smolecule.
- 1,2,3,4-Tetrahydrobenzo[h]quinoline | 5223-80-3 - MilliporeSigma.
- Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC | Request PDF - ResearchGate.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol - Sigma-Aldrich.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents.
- WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents.
- Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
- A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde - Benchchem.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXCeNYFrqThvIF7MK1pw4AMDkus3pmnFXyCWpr7di1GMAig1IGUHqoDPpUyysnRRG674y3egl6DoXB8Q4Zo4W8dD7MOfZVJVVfeWsr1oIvZlOx5VjmmnTRmZQFzdupZWf20I2VFwvg3nSMIGm_NYI=
- Troubleshooting: Purification of a Tagged Protein - GoldBio.
- 5.2 Protein purification.
- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - ResearchGate.
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1,2,3,4-Tetrahydrobenzo[h]quinoline | 5223-80-3 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. custombiotech.roche.com [custombiotech.roche.com]
Technical Support Center: Regioselective Nitration of Tetrahydroquinolines (THQs)
Topic: Improving the Regioselectivity of Nitration in Tetrahydroquinolines Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The nitration of 1,2,3,4-tetrahydroquinoline (THQ) presents a classic chemoselectivity and regioselectivity challenge. The electron-rich aromatic ring is prone to oxidation, while the basic nitrogen atom dictates the orientation of electrophilic substitution based on its protonation state.
This guide provides field-proven protocols to navigate the C6 vs. C7 vs. C8 selectivity matrix. Unlike simple anilines, the fused saturated ring of THQ imposes specific steric and electronic constraints that can be leveraged to achieve high isomeric purity.
Part 1: The Regioselectivity Decision Matrix
Before starting your experiment, determine your target isomer. The reaction conditions must be inverted based on whether you require the para-like (C6) or meta-like (C7) product.
Visual Workflow: Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on the desired nitro-THQ isomer.
Part 2: Troubleshooting & Protocols
Scenario A: Targeting 6-Nitro-THQ (The "Protected" Route)
The Issue: Direct nitration of neutral THQ leads to oxidation or mixtures. The Solution: You must mask the nitrogen lone pair to prevent oxidation and protonation-induced meta-direction.
FAQ: Why am I getting a mixture of C6 and C8 isomers?
Answer: Even with N-protection (e.g., N-acetyl), the amide group is an ortho/para director. While the C6 position is sterically favored, the C8 position (ortho to the nitrogen) is still activated.
-
N-Acetyl: Typically yields ~80:20 (C6:C8) ratio.
-
N-Trifluoroacetyl (TFA): The bulky and electron-withdrawing CF3 group increases steric hindrance at C8, improving C6 selectivity (often >90:10).
Protocol: High-Selectivity Synthesis of 6-Nitro-THQ
Reagents: 1,2,3,4-THQ, Trifluoroacetic anhydride (TFAA), HNO3 (fuming), H2SO4.
-
Protection: Dissolve THQ (1.0 eq) in anhydrous THF at 0°C. Add TFAA (1.2 eq) dropwise. Stir 2h. Evaporate solvent to get N-TFA-THQ .
-
Nitration:
-
Dissolve N-TFA-THQ in conc. H2SO4 at -5°C.
-
Add a pre-cooled mixture of HNO3/H2SO4 (1:[1]1) dropwise, maintaining internal temp < 0°C.
-
Critical: Stir for exactly 30 mins. Over-reaction leads to dinitration.
-
-
Workup: Pour onto crushed ice. Filter the precipitate (crude nitro compound).
-
Deprotection: Reflux the crude solid in MeOH/K2CO3 (aq) for 1h to remove the TFA group.
-
Purification: Recrystallize from Ethanol/Water to remove trace C8 isomer.
Scenario B: Targeting 7-Nitro-THQ (The "Protonated" Route)
The Issue: Users often assume nitration will occur para to the nitrogen (C6) and are surprised to find the C7 isomer. The Mechanism: In strong acid (conc. H2SO4), the THQ nitrogen is fully protonated to form an ammonium species. The ammonium group is strongly electron-withdrawing and meta-directing . In the THQ system, the position meta to the nitrogen (relative to the ring junction) is C7 .
FAQ: My product has a melting point of 163°C, but 6-nitro is reported lower. What did I make?
Answer: You likely synthesized 7-nitro-THQ (mp ~163-164°C). This occurs if you nitrate unprotected THQ in concentrated sulfuric acid. The protonated nitrogen directs the incoming nitronium ion to the C7 position [1].
Protocol: Direct Synthesis of 7-Nitro-THQ
Reagents: 1,2,3,4-THQ, Conc. H2SO4, KNO3 (solid).[2][3]
-
Dissolution: Dissolve THQ (1.0 eq) in conc. H2SO4 (10 vol) at 0°C. Ensure complete dissolution to form the ammonium salt.
-
Addition: Add solid KNO3 (1.05 eq) in small portions over 1 hour. Do not use liquid HNO3 if possible, to minimize exotherm.
-
Reaction: Allow to warm to room temperature slowly and stir for 12h.
-
Quench: Pour onto ice. Neutralize carefully with NH4OH to pH 8.
-
Isolation: Extract with DCM. The major product will be the 7-nitro isomer.
Scenario C: Targeting 8-Nitro-THQ
The Issue: C8 is the "ortho" position. It is sterically crowded and usually the minor product in direct nitration. The Solution: Do not try to force direct nitration. Use the Quinoline Reduction Route .
Protocol: Indirect Access to 8-Nitro-THQ
-
Nitration of Quinoline: Nitrate aromatic quinoline using mixed acid.[1] This yields a mixture of 5-nitroquinoline and 8-nitroquinoline (approx 1:1).
-
Separation: These isomers are easily separated by column chromatography or fractional crystallization (8-nitro is less soluble).[1]
-
Selective Reduction: Hydrogenate the 8-nitroquinoline using selective conditions (e.g., Sodium Cyanoborohydride in acetic acid or Tin/HCl) that reduce the pyridine ring without reducing the nitro group. Note: Standard Pd/C H2 will reduce the nitro group to an amine.
Part 3: Preventing Side Reactions (Oxidation & Polymerization)
Troubleshooting Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Black tar / Polymerization | Oxidation of the benzylic carbon (C4) or ring aromatization. | 1. Use N-protection (Scenario A).2. Keep reaction temp < 0°C.3. Add urea to scavenge nitrous acid (HNO2). |
| Red fumes during addition | Exothermic decomposition of HNO3. | Addition rate is too fast. Use an internal thermometer and stop addition if T rises > 5°C. |
| Dinitration (Product mass +45) | Excess nitrating agent or high temp. | Use exactly 1.05 eq of HNO3. Quench immediately after starting material is consumed (TLC control). |
| Formation of N-Nitro (Nitramine) | Nitration on Nitrogen instead of Carbon. | Occurs if acid concentration is too low. Ensure high H2SO4 concentration to keep N protonated or use N-Acyl protection. |
Mechanistic Insight: Why Oxidation Happens
THQ is a cyclic amine. The benzylic positions (C2 and C4) are susceptible to oxidative dehydrogenation, reverting the molecule to the fully aromatic Quinoline or forming Quinolin-4-ones.
Visualization of Side Reactions:
Figure 2: Unprotected THQ is susceptible to oxidative aromatization. N-protection effectively blocks this pathway.
References
-
Kulka, M., & Manske, R. H. (1952). The Nitration of Some Quinoline Derivatives. Canadian Journal of Chemistry.
-
Cordeiro, A., et al. (2011).[4] Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
-
Sridharan, V., et al. (2011). Recent Advances in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Chemical Reviews.
Sources
How to improve the stability of 1,2,3,4-Tetrahydrobenzo[h]quinoline derivatives
Technical Support Center: Stability & Handling of 1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) Derivatives
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Stability, Oxidation, and Storage Protocols
Introduction: The Stability Paradox
Researchers often encounter a "stability paradox" with 1,2,3,4-tetrahydrobenzo[h]quinoline (THBQ) derivatives. While the tetrahydro- scaffold is essential for specific biological activities (e.g., cholinesterase inhibition, DNA intercalation), it is thermodynamically driven to return to its fully aromatic benzo[h]quinoline state.[1]
This guide moves beyond generic advice, providing root-cause analysis for degradation and actionable protocols to arrest this thermodynamic slip.
Part 1: Troubleshooting Guide (Diagnostic & Repair)
Ticket #OX-001: Sample Discoloration
User Report: "My white THBQ powder turned yellow/brown after 48 hours on the benchtop." Diagnosis: Oxidative Dehydrogenation (Aromatization). The color shift is a hallmark of conjugated system extension. Oxygen in the air abstracts hydrogen from the C1-C4 positions, forming dihydro- intermediates (often yellow) and eventually the fully aromatic benzo[h]quinoline (often darker or fluorescent).
Immediate Action Plan:
-
Confirm Diagnosis: Run LC-MS. Look for peaks at [M-2] (dihydro) and [M-4] (fully aromatic).
-
Salvage Protocol:
-
If degradation is <5%: Recrystallize immediately from degassed ethanol/hexane under Argon.
-
If degradation is >10%: Column chromatography is required. Crucial: Use silica neutralized with 1% Triethylamine (TEA) to prevent acid-catalyzed disproportionation on the column.
-
Ticket #PH-002: "Ghost" Peaks in HPLC
User Report: "I see small impurity peaks that grow larger the longer the sample sits in the autosampler." Diagnosis: Photochemical Radical Degradation. THBQ derivatives are photosensitive. UV/Vis light can trigger radical formation at the benzylic nitrogen position, leading to fragmentation or dimerization.[1]
Resolution Protocol:
-
Amber Glassware: All solutions must be stored in amber vials.
-
Autosampler Protection: If the autosampler is not cooled/dark, wrap vials in aluminum foil.
-
Solvent Switch: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage; they can generate HCl upon light exposure, accelerating degradation. Use Methanol or Acetonitrile.[2]
Part 2: The Science of Instability (Visualized)
To effectively stabilize THBQ, one must understand the "Slope of Aromatization." The molecule "wants" to be aromatic.
Graphviz Diagram 1: THBQ Degradation Pathway This diagram illustrates the stepwise loss of hydrogen (oxidation) that users must prevent.
Caption: The oxidative cascade from the active tetrahydro- scaffold to the inactive aromatic species. Note that the final aromatization step is often rapid and irreversible.
Part 3: Proactive Stabilization Protocols
Do not rely on the free base form for long-term storage. The nitrogen lone pair is a "lightning rod" for oxidation.
Protocol A: Conversion to Stable Hydrochloride Salt
Why: Protonating the nitrogen removes electron density from the ring system, significantly raising the activation energy for oxidation.
-
Dissolution: Dissolve 100 mg of THBQ free base in 2 mL of anhydrous Diethyl Ether (or EtOAc if insoluble).
-
Acidification: Dropwise add 1.0 M HCl in Ether (or Dioxane) at 0°C.
-
Stop when precipitation is complete.
-
-
Isolation: Filter the solid rapidly under a stream of Nitrogen.
-
Drying: Dry in a vacuum desiccator over
for 4 hours. -
Result: The HCl salt is typically stable for 12+ months at -20°C, compared to weeks for the free base.
Protocol B: The "Argon Blanket" Storage Workflow
If you must store the free base (e.g., for biological assays), follow this strict chain of custody.
Graphviz Diagram 2: Storage Decision Tree
Caption: Decision matrix for determining storage stringency based on chemical form.
Part 4: Quantitative Stability Data
The following table summarizes the half-life (
| Condition | Physical State | Atmosphere | Light Exposure | Estimated |
| Benchtop | Solid (Free Base) | Air | Ambient | ~1-2 Weeks |
| Benchtop | Solution (MeOH) | Air | Ambient | < 24 Hours |
| Cold Storage (-20°C) | Solid (Free Base) | Air | Dark | ~3-6 Months |
| Cold Storage (-20°C) | Solid (HCl Salt) | Air | Dark | > 24 Months |
| Inert Storage (-20°C) | Solid (Free Base) | Argon | Dark | > 12 Months |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use DMSO for stock solutions? A: Yes, but with caution. DMSO is hygroscopic and can facilitate oxidation over time.
-
Best Practice: Make single-use aliquots in DMSO, freeze them at -20°C or -80°C, and never refreeze a thawed aliquot.
Q: Why does my product turn pink during acid workup? A: This often indicates the formation of a radical cation species or trace metal contamination (e.g., Copper or Iron from reagents) catalyzing oxidation.[1]
-
Fix: Add a chelating agent like EDTA during the aqueous workup or wash with sodium thiosulfate to reduce any oxidized species.
Q: Is the degradation reversible?
A: Generally, no.[1] Once the ring aromatizes to benzo[h]quinoline, it is extremely stable.[1] Converting it back to the tetrahydro- form requires harsh hydrogenation conditions (e.g.,
References
-
Vertex AI Search. (2025). Oxidation of 1,2,3,4-tetrahydroquinoline: recycling of the NiO/Gr catalyst. ResearchGate. Link
-
Filo. (2025). Mechanism for the Oxidation of 1,2,3,4-Tetrahydroquinoline to Quinoline. AskFilo. Link
-
Roche. (2026). 3-Hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline Technical Data Sheet. CustomBiotech. Link[1]
-
BenchChem. (2025).[3] Preventing degradation of (+)-Atherospermoline during storage. BenchChem Technical Support. Link[1]
-
ICH. (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] Link
Sources
Validation & Comparative
Unambiguous Structural Elucidation of 1,2,3,4-Tetrahydrobenzo[h]quinoline: A Comparative Guide to Analytical Modalities
The synthesis of 1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) represents a critical pathway in the development of tricyclic nitrogen heterocycles, which are highly valued in medicinal chemistry and advanced catalytic frameworks [1]. However, the selective hydrogenation of the benzo[h]quinoline core often yields complex reaction mixtures. Distinguishing the target compound from its regioisomers (e.g., reduction of the terminal aromatic ring instead of the nitrogen-containing ring) or over-reduced octahydro-byproducts requires rigorous analytical scrutiny [2].
As a Senior Application Scientist, I have evaluated numerous analytical workflows for heterocyclic characterization. This guide objectively compares the Traditional Spectroscopic Suite (1D NMR + FT-IR) against the Advanced Multidimensional Suite (High-Resolution Mass Spectrometry + 2D NMR) to establish a self-validating system for the structural confirmation of synthesized 1,2,3,4-Tetrahydrobenzo[h]quinoline.
The Analytical Dilemma: Traditional vs. Advanced Suites
When confirming the structure of a synthesized batch of 1,2,3,4-Tetrahydrobenzo[h]quinoline, laboratories typically choose between two analytical pathways.
-
The Traditional Suite (1D NMR + FT-IR): Relies on basic proton/carbon connectivity and functional group identification. While cost-effective and rapid, it often leaves regiochemical ambiguity, particularly concerning the exact position of the saturated ring relative to the naphthalene core.
-
The Advanced Suite (HRMS + 2D NMR): Utilizes exact mass measurements and heteronuclear correlation. This suite provides absolute stereochemical and regiochemical certainty, acting as a closed-loop validation system where no single assignment relies on an isolated spectral feature [3].
Comparative analytical workflows for the structural elucidation of 1,2,3,4-Tetrahydrobenzo[h]quinoline.
Experimental Protocols & Causality
To ensure scientific integrity, every protocol must be designed with an understanding of the underlying physical chemistry. Below are the optimized, step-by-step methodologies for the Advanced Suite, detailing the causality behind each experimental choice.
Protocol A: High-Resolution Mass Spectrometry (ESI-TOF HRMS)
Objective: Confirm the exact molecular formula (
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.
-
Ionization Modifier: Add 0.1% Formic Acid (v/v). Causality: The secondary amine in the tetrahydroquinoline ring is highly basic. Formic acid ensures complete protonation to the
state, maximizing the signal-to-noise ratio in positive ion mode. -
Injection & Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive mode (ESI+). Capillary voltage set to 3.5 kV.
-
Data Processing: Extract the exact mass. The theoretical
for is 184.1126. An error margin of < 5 ppm is required for absolute confirmation [3].
Protocol B: Multidimensional NMR Spectroscopy (1D & 2D)
Objective: Map the exact carbon-hydrogen framework to confirm the regiochemistry of the saturated ring.
-
Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (
). Causality: is chosen over because it provides superior resolution for the aliphatic protons of the saturated ring without the risk of the strong water/solvent peak overlap often seen in DMSO. Furthermore, in dry , the N-H proton exhibits a distinct, sharp signal [4]. -
1D Acquisition: Acquire
NMR at 500 MHz and NMR at 126 MHz at 298K. Causality: A high-field magnet (≥500 MHz) is strictly necessary to resolve the complex, overlapping multiplets in the aromatic region generated by the intact naphthalene core [1]. -
2D Acquisition (The Self-Validating Loop):
-
Run COSY to trace the contiguous
spin system of the newly formed aliphatic ring. -
Run HMBC to observe long-range couplings (2-3 bonds) between the aliphatic protons (
) and the quaternary bridgehead carbons of the naphthalene core.
-
Comparative Data Analysis
The quantitative data extracted from the Advanced Suite provides a stark contrast in confidence levels compared to traditional methods. Table 1 summarizes the benchmark NMR data validating the successful synthesis of 1,2,3,4-Tetrahydrobenzo[h]quinoline [1].
Table 1: Benchmark NMR Assignments for 1,2,3,4-Tetrahydrobenzo[h]quinoline
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Structural Assignment |
| 7.79 – 7.71 | m | 1H | Aromatic (Naphthalene core) | |
| 7.70 – 7.63 | m | 1H | Aromatic (Naphthalene core) | |
| 7.38 | dq, J = 6.1, 3.6, 2.4 | 2H | Aromatic (Naphthalene core) | |
| 7.16 | d, J = 8.2 | 1H | Aromatic (Naphthalene core) | |
| 7.11 | d, J = 8.3 | 1H | Aromatic (Naphthalene core) | |
| 4.11 | d, J = 7.1 | 1H | Amine (N-H) | |
| 3.51 – 3.45 | m | 2H | Aliphatic ( | |
| 2.90 | t, J = 6.4 | 2H | Aliphatic ( | |
| 2.06 – 2.00 | m | 2H | Aliphatic ( | |
| 139.10 - 115.94 | Multiple signals | 10C | Aromatic Carbons | |
| 42.55, 27.57, 22.26 | Singlets | 3C | Aliphatic Carbons ( |
Note: Spectra acquired in
Table 2: Performance Comparison of Analytical Suites
| Metric | Traditional Suite (1D NMR + FT-IR) | Advanced Suite (HRMS + 2D NMR) |
| Regiochemical Confidence | Low (Cannot easily distinguish isomers) | Absolute (HMBC links rings) |
| Detection of Over-reduction | Moderate (Relies on integration ratios) | High (Exact mass differentiates |
| Time to Result | < 30 Minutes | 2 - 4 Hours |
| Cost per Sample | Low | High |
| Self-Validation | Open-loop (Prone to interpretation bias) | Closed-loop (Orthogonal data points) |
The Self-Validating Logic of 2D NMR
The superiority of the Advanced Suite lies in its logical framework. In drug development, an analytical protocol must be self-validating. By employing 2D NMR, the structural map of 1,2,3,4-Tetrahydrobenzo[h]quinoline is confirmed through orthogonal data intersections.
The COSY spectrum isolates the aliphatic
Self-validating logic of 2D NMR techniques for confirming the heterocycle's regiochemistry.
Conclusion
For researchers and drug development professionals synthesizing 1,2,3,4-Tetrahydrobenzo[h]quinoline, relying solely on 1D NMR and FT-IR introduces unacceptable risks of structural misassignment. The Advanced Suite (HRMS + 2D NMR) is the definitive choice. By combining the exact mass capabilities of ESI-TOF HRMS to rule out over-reduction with the spatial and connectivity mapping of COSY/HMBC NMR, scientists create a robust, self-validating dataset that guarantees the integrity of downstream biological or catalytic assays.
References
- Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkyl
- Supporting Information Chemoselective Transfer Hydrogenation and Deuteration of Substituted Quinolines using Hantzsch ester and D2O. The Royal Society of Chemistry.
- Lanthanum(III)
- Synthesis of meso-octamethylcalix[4]pyrrole. OPUS - BSZ.
A Comparative Guide to the In Vitro Evaluation of Novel Tetrahydrobenzo[h]quinoline Anticancer Agents
This guide provides a comprehensive framework for the in vitro assessment of novel tetrahydrobenzo[h]quinoline (THBQ) compounds, a promising class of heterocyclic molecules in oncology research.[1][2] Quinoline derivatives have long been recognized for their diverse pharmacological activities, including potent anticancer effects stemming from mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. This guide moves beyond a simple recitation of protocols, delving into the causality behind experimental choices to equip researchers with a robust methodology for comparing a novel investigational compound, herein designated THBQ-1 , against a well-established chemotherapeutic agent, Doxorubicin .
Our investigation will be centered on the MCF-7 human breast adenocarcinoma cell line, a widely used and well-characterized model in cancer research and a cell line against which THBQ compounds have previously shown activity.[1][3] We will systematically evaluate key hallmarks of cancer: sustained cellular proliferation, resistance to programmed cell death (apoptosis), and the potential for cell migration and invasion.[4] The ultimate goal is to generate a clear, data-driven comparison that illuminates the therapeutic potential and mechanism of action of novel THBQ compounds.
Assessment of Cytotoxicity and Antiproliferative Activity
Scientific Rationale
The foundational step in evaluating any potential anticancer drug is to determine its dose-dependent effect on cancer cell viability and proliferation.[5][6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8] It quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The intensity of the resulting color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) — a critical metric for comparing drug potency.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count the cells, and seed them into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of THBQ-1 and Doxorubicin in culture medium. The concentration range should be broad enough to encompass both minimal and maximal effects (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[9][10] Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Comparative Data: IC50 Values (µM)
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| THBQ-1 | MCF-7 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | MCF-7 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Elucidation of Cell Death Mechanism: Apoptosis Induction
Scientific Rationale
A key hallmark of cancer is the evasion of apoptosis, or programmed cell death. Effective chemotherapeutics often work by reactivating this dormant process. We will assess apoptosis using two complementary approaches. First, Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Second, we will examine the expression of key regulatory proteins of the intrinsic apoptotic pathway, namely Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increased Bax/Bcl-2 ratio is a strong indicator of a cell's commitment to undergo apoptosis.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of THBQ-1 and Doxorubicin for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, trypsinize, and combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. FITC fluorescence (Annexin V) indicates PS externalization, and PI fluorescence indicates loss of membrane integrity.
Comparative Data: Apoptosis Analysis (% of Cell Population)
| Treatment (IC50) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Untreated) | [Data] | [Data] | [Data] | [Data] |
| THBQ-1 | [Data] | [Data] | [Data] | [Data] |
| Doxorubicin | [Data] | [Data] | [Data] | [Data] |
Analysis of Cell Cycle Progression
Scientific Rationale
The cell cycle is a tightly regulated process that governs cell replication. Many anticancer agents function by inducing cell cycle arrest, which prevents cancer cells from dividing and can ultimately lead to apoptosis.[14][15] By staining cells with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA, we can use flow cytometry to quantify the amount of DNA in each cell.[16] This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[17][18]
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of THBQ-1 and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL). The RNase is crucial as PI can also bind to double-stranded RNA.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the linear fluorescence of the PI signal. Use cell cycle analysis software to model the resulting DNA histogram and quantify the percentage of cells in each phase.
Comparative Data: Cell Cycle Distribution (% of Cells)
| Treatment (IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | [Data] | [Data] | [Data] |
| THBQ-1 | [Data] | [Data] | [Data] |
| Doxorubicin | [Data] | [Data] | [Data] |
Evaluation of Anti-Metastatic Potential
Scientific Rationale
A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade adjacent tissues, a precursor to metastasis.[19] We will employ two standard in vitro assays to evaluate the anti-metastatic potential of THBQ-1. The Wound Healing (or Scratch) Assay provides a straightforward method to assess collective cell migration.[20][21] A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. The Transwell Invasion Assay offers a more biologically relevant model of invasion.[22] Cells are seeded in the upper chamber of a transwell insert, which is coated with a layer of Matrigel (a basement membrane matrix). The ability of cells to degrade this matrix and migrate through the pores to a chemoattractant in the lower chamber is quantified.[23][24]
Detailed Experimental Protocol: Wound Healing Assay
-
Monolayer Formation: Seed MCF-7 cells in a 12-well plate and grow them to 90-100% confluency.[25]
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound down the center of the cell monolayer.[20]
-
Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing a sub-lethal concentration (e.g., IC50/4) of THBQ-1 or Doxorubicin to minimize confounding effects from cytotoxicity.
-
Imaging: Immediately capture an image of the wound at time 0 (T=0) using a phase-contrast microscope. Place the plate back in the incubator and capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the T=0 area.
Detailed Experimental Protocol: Transwell Invasion Assay
-
Insert Preparation: Thaw Matrigel on ice. Coat the upper surface of 8 µm pore size transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.[24][26]
-
Cell Seeding: Harvest and resuspend MCF-7 cells in serum-free medium containing the test compounds (THBQ-1 or Doxorubicin at a sub-lethal concentration). Seed 5 x 10⁴ cells into the upper chamber of the coated inserts.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Quantification: After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.[27] Fix the cells that have invaded to the bottom surface of the membrane with methanol and stain them with Crystal Violet.[22][26]
-
Analysis: Allow the inserts to dry, then visualize and count the stained cells in several random fields of view under a microscope.
Comparative Data: Anti-Metastatic Potential
| Treatment (Sub-IC50) | Wound Closure at 24h (%) | Relative Cell Invasion (%) |
| Control (Untreated) | [Data] | 100 |
| THBQ-1 | [Data] | [Data] |
| Doxorubicin | [Data] | [Data] |
Synthesis and Conclusion
This guide outlines a logical and comprehensive in vitro strategy to characterize the anticancer properties of a novel tetrahydrobenzo[h]quinoline compound, THBQ-1, in direct comparison to the clinical standard, Doxorubicin. By systematically assessing cytotoxicity, the induction and mechanism of apoptosis, effects on cell cycle progression, and the inhibition of migratory and invasive phenotypes, a multi-faceted profile of the compound's activity can be constructed.
The comparative data generated from these assays will be crucial for determining if THBQ-1 possesses a superior therapeutic window, a more potent or specific mechanism of action, or enhanced anti-metastatic properties compared to existing therapies. Positive and compelling results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex preclinical models, including 3D cell cultures and in vivo animal studies, which are necessary steps in the drug development pipeline.[28] The ultimate goal is to identify novel agents that offer improved efficacy and reduced side effects in the treatment of cancer.
References
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The Endothelial Cell Transwell Migration and Invasion Assay. (No Date). PromoCell. [Link]
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Al-Omair, M. A., et al. (2019). Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. PubMed. [Link]
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Chen, Y., et al. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (No Date). Creative Diagnostics. [Link]
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Al-Ostath, R. A., et al. (No Date). Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. PeerJ. [Link]
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MTT Cell Assay Protocol. (1994). Texas Children's Hospital. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (No Date). ResearchTweet. [Link]
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In Vitro Cytotoxicity Assay. (No Date). Alfa Cytology. [Link]
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In Vitro Cytotoxicity Assay: Advanced Research. (No Date). Da-Ta Biotech. [Link]
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CytoSelect™ 24-Well Wound Healing Assay. (No Date). Cell Biolabs, Inc.. [Link]
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Ghaffari, M., et al. (2021, September 12). Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. Pharmaceutical Sciences. [Link]
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Assaying cell cycle status using flow cytometry. (No Date). PMC - NIH. [Link]
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Cell Migration Assays | Wound Healing. (No Date). Reaction Biology. [Link]
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Apoptosis Assay. (No Date). iQ Biosciences. [Link]
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Apoptosis Assays. (No Date). MilliporeSigma. [Link]
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Bekhit, A. A., et al. (2014, June 15). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed. [Link]
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Kumar, A., et al. (2016, December 6). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. PMC - NIH. [Link]
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Ghorab, M. M., et al. (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC - NIH. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]
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Endothelial cell transmigration and invasion assay. (No Date). RegMedNet. [Link]
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Apoptosis Assays. (2021, October 27). Araceli Biosciences. [Link]
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Transwell Migration and Invasion Assays. (No Date). Creative Bioarray. [Link]
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Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (2023, May 20). Bio-protocol. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]
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Ates-Alagoz, Z. (No Date). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]
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Bekhit, A. A., et al. (2013, April 22). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis. [Link]
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Cell Cycle Analysis. (2017, May 19). University of Wisconsin Carbone Cancer Center. [Link]
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Khodair, M. A. E.-F., et al. (2025, August 6). Synthesis, anticancer activity and docking study of novel benzo[h]quinoline derivatives. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
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Invasion Assay Protocol. (No Date). SnapCyte. [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. (No Date). QIMA Life Sciences. [Link]
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Vashisht, B., et al. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. MedChemComm. [Link]
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Potocki, S., et al. (No Date). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. [Link]
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Alvarez, M., et al. (2018, January 15). Development of Chemotherapy with Cell-Cycle Inhibitors for Adult and Pediatric Cancer Therapy. AACR Journals. [Link]
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van den Berg, M. N., et al. (2021, January 20). In Vitro Systematic Drug Testing Reveals Carboplatin, Paclitaxel, and Alpelisib as a Potential Novel Combination Treatment for Adult Granulosa Cell Tumors. MDPI. [Link]
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New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. (2016, December 6). ResearchGate. [Link]
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Computational Analysis of the Electronic Properties of Quinoline Derivatives: A Comparative Methodological Guide
Introduction
Quinoline scaffolds are ubiquitous in modern drug discovery and materials science, exhibiting potent antimalarial, anticancer, and Monoamine Oxidase (MAO) inhibitory activities[1][2]. Understanding their electronic properties—such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP)—is critical for predicting chemical reactivity, target binding affinity, and pharmacokinetic behavior[3].
As a Senior Application Scientist, I have designed this guide to provide a rigorous comparative analysis of Density Functional Theory (DFT) methodologies and software environments used to compute these parameters. This document serves as a self-validating roadmap for computational chemists and drug development professionals aiming to bridge the gap between in silico predictions and in vitro success.
Functional Selection: Balancing Accuracy and Physical Reality
The choice of DFT functional dictates the fundamental reliability of the predicted electronic structure. For quinoline derivatives, which frequently engage in complex non-covalent interactions (π-π stacking, halogen bonding, hydrogen bonding) within biological targets, standard legacy functionals can yield misleading results[4][5].
-
B3LYP (with and without Dispersion Corrections): Historically the workhorse of computational chemistry, B3LYP provides reasonable geometry optimizations[1]. However, uncorrected B3LYP systematically underestimates non-covalent dispersion forces and often miscalculates isomerization energies[5]. When analyzing quinoline-protein interactions, B3LYP must be paired with Grimme’s dispersion correction (e.g., B3LYP-D3(BJ)) to achieve acceptable accuracy[4].
-
M06-2X: This highly parameterized, global hybrid meta-GGA functional is specifically optimized for main-group thermochemistry, kinetics, and non-covalent interactions. Benchmarks demonstrate that M06-2X significantly outperforms B3LYP in predicting conformer relative energies and activation barriers for systems heavily reliant on dispersion and ionic hydrogen bonding[4][6].
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion. It excels in predicting charge-transfer excitations and long-range interactions, making it ideal for Time-Dependent DFT (TD-DFT) calculations of quinoline-based fluorophores or non-linear optical (NLO) materials[7].
The Causality Behind the Choice: Why does M06-2X outperform B3LYP for halogenated quinolines? Halogenated quinolines rely on precise electron density distributions to form halogen bonds in target pockets (e.g., MAO-B). M06-2X accounts for medium-range correlation energy, accurately capturing the subtle electron-withdrawing effects of halogens that dictate the HOMO-LUMO gap and subsequent reactivity[2][4].
Table 1: Quantitative Comparison of DFT Functionals for Heterocyclic Systems
| Functional | Dispersion Correction | Mean Unsigned Error (Activation Energy) | Best Use Case in Quinoline Research |
| B3LYP | None | ~3.5 - 5.0 kcal/mol | Basic geometry optimization (legacy comparison) |
| B3LYP-D3(BJ) | D3(BJ) | ~1.5 - 2.3 kcal/mol | General thermochemistry, baseline NLO properties |
| M06-2X | Implicit | ~1.0 - 1.5 kcal/mol | Non-covalent interactions, MAO-inhibitor docking |
| ωB97X-D | Empirical | ~1.2 - 1.8 kcal/mol | Charge-transfer states, TD-DFT UV-Vis spectra |
| (Data synthesized from comprehensive DFT benchmarks[4][5]) |
Software Ecosystems: Gaussian 16 vs. ORCA 5.0
Selecting the right computational environment is as critical as selecting the functional.
-
Gaussian 16: Remains the industry standard for organic electronics. It offers seamless integration with GaussView for MEP surface generation and Natural Bond Orbital (NBO) analysis. It is highly optimized for extracting non-linear optical (NLO) properties like polarizability (
) and first-order hyperpolarizability ( )[2][8]. -
ORCA 5.0: A powerful, cost-effective alternative that excels in utilizing the Resolution of Identity (RI) approximation and Domain-Based Local Pair Natural Orbital (DLPNO) methods. This allows researchers to achieve near-CCSD(T) accuracy on large quinoline derivatives at a fraction of the computational cost of Gaussian[9].
Standardized Computational Workflow for Quinoline Derivatives
To ensure scientific integrity, every computational protocol must be a self-validating system. The following step-by-step methodology guarantees that the extracted electronic properties are derived from true energetic minima[3][8].
Step-by-Step Methodology:
-
Conformational Search: Generate initial 3D geometries using a molecular mechanics force field (e.g., MMFF94) to identify the global minimum conformation.
-
Geometry Optimization: Optimize the lowest-energy conformer using DFT at the M06-2X/6-311++G(d,p) level of theory. The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron density of heteroatoms (Nitrogen, Oxygen, Halogens)[8].
-
Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation at the exact same level of theory. The absence of imaginary frequencies (NImag = 0) mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.
-
Electronic Property Extraction:
-
Extract HOMO and LUMO energies from the optimized checkpoint file. Calculate the band gap (
). -
Compute global reactivity descriptors: Chemical hardness (
), electronegativity ( ), and electrophilicity index ( ).
-
-
MEP and NBO Analysis: Generate the Molecular Electrostatic Potential map to identify nucleophilic (red) and electrophilic (blue) attack sites. Perform NBO analysis to quantify intramolecular charge transfer (e.g., from a substituted phenyl ring to the quinoline core)[1][10].
Self-validating DFT computational workflow for analyzing quinoline derivative electronic properties.
Experimental Correlation: Halogenated Quinolines as MAO Inhibitors
Theoretical calculations are only as valuable as their experimental correlation. A recent 2025 study on halogenated quinoline derivatives (Q4F and Q3Cl4F) demonstrated how DFT-derived electronic properties directly predict biological efficacy against Monoamine Oxidase (MAO) enzymes[2].
Table 2: Electronic Properties and Binding Affinities of Halogenated Quinolines
| Compound | Band Gap ( | MAO-B Binding Affinity ( | Reactivity Profile | ||
| Q4F | -6.12 | -2.45 | 3.67 eV | -33.49 kcal/mol | Higher chemical reactivity, lower stability |
| Q3Cl4F | -6.28 | -2.51 | 3.77 eV | -35.02 kcal/mol | Higher kinetic stability, superior target binding |
| (Data adapted from Badeji et al., ACS Omega 2025[2]) |
The Causality Behind the Data: The introduction of the highly electronegative chlorine atom in Q3Cl4F lowers the HOMO energy, increasing the band gap compared to Q4F. A larger band gap directly correlates with higher kinetic stability and lower indiscriminate chemical reactivity[2][3]. In the context of drug design, this increased stability prevents premature metabolic degradation, while the specific electron distribution (mapped via MEP) enhances targeted halogen bonding within the MAO-B active site, resulting in a superior binding affinity (-35.02 kcal/mol) compared to reference drugs[2].
Conclusion
The computational analysis of quinoline derivatives requires a deliberate departure from legacy methods. While B3LYP remains useful for baseline comparisons, modern drug discovery demands the precision of dispersion-corrected or meta-GGA functionals like M06-2X or ωB97X-D. By coupling rigorous geometry optimization with self-validating frequency checks and advanced NBO/MEP mapping, researchers can confidently predict the pharmacokinetic and pharmacodynamic behavior of novel quinoline scaffolds before ever entering the synthesis lab.
References
1.1 - ResearchGate 2.2 - ACS Omega 3.3 - BenchChem 4.6 - PubMed / J Phys Chem A 5.10 - Arabian Journal of Chemistry 6.8 - PMC 7.9 - RSC Advances 8.7 - PMC 9.4 - ChemRxiv 10. 5 - Chemistry StackExchange
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- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
Strategic Synthesis of 1,2,3,4-Tetrahydroquinolines: A Comparative Technical Guide
Topic: Comparative Study of Synthetic Routes to 1,2,3,4-Tetrahydroquinoline Content Type: Technical Comparison Guide Audience: Drug Discovery Chemists and Process Engineers
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., galipinine, cuspareine) and synthetic therapeutics (e.g., oxamniquine, torcetrapib).[1][2][3][4]
For the bench scientist, the challenge is not finding a route, but selecting the optimal route based on specific constraints: enantioselectivity requirements , substitution patterns , and scalability . This guide objectively compares the three most dominant synthetic methodologies:
-
Asymmetric Hydrogenation (AH) – The industrial gold standard for chiral centers.
-
The Povarov Reaction – The diversity-oriented approach for complex substitution.
-
Organocatalytic Transfer Hydrogenation – The metal-free, "green" alternative.
Part 1: Decision Matrix & Comparative Analysis
Before detailing protocols, use this decision matrix to select the methodology best successfully aligned with your target molecule's profile.
Method Selection Logic (Graphviz Visualization)
Figure 1: Strategic decision tree for selecting the optimal THQ synthetic route based on structural and operational constraints.
Comparative Performance Metrics
| Metric | Route 1: Ir-Catalyzed AH | Route 2: Povarov Reaction | Route 3: Organocatalysis |
| Primary Utility | High-yield synthesis of chiral 2-substituted THQs.[5] | Rapid generation of C2, C3, C4 substituted libraries. | Metal-free synthesis of chiral THQs. |
| Atom Economy | Excellent (Add H₂ only). | Good (Convergent 3-component coupling). | Poor (Stoichiometric Hantzsch ester waste). |
| Enantioselectivity | High (up to 99% ee).[3][5][6][7] | Variable (Diastereoselectivity dominates). | High (up to 98% ee).[7][8][9] |
| Scalability | High (Industrial standard). | Moderate (Exotherm management required). | Low to Moderate (Reagent cost). |
| Key Limitation | Requires high pressure; Catalyst cost. | Endo/Exo selectivity issues; Aromatization side-reactions. | Expensive hydride source; Slow kinetics. |
Part 2: Detailed Methodologies & Mechanisms
Route 1: Asymmetric Hydrogenation (The Zhou System)
Context: The reduction of quinolines is challenging due to the stability of the benzene ring. The breakthrough came with Iridium/Bisphosphine systems activated by iodine, pioneered by Zhou et al.[5] This method is preferred for manufacturing due to its perfect atom economy.
Mechanism of Action
The iodine additive is critical. It reacts with the Iridium precursor to form a catalytically active Ir(III) hydrido-iodo species. The cycle involves:
-
Heterolytic cleavage of H₂.
-
Hydride transfer to the C=N bond (enantio-determining step).
-
Isomerization of the resulting enamine to an imine.
-
Second reduction to the amine.
Standard Protocol
-
Substrate: 2-Methylquinoline (1.0 mmol)
-
Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)[6]
-
Ligand: (R)-MeO-BIPHEP (2.2 mol%)
-
Additive: I₂ (5.0 mol%)[6]
-
Solvent: Toluene (3 mL)
Workflow:
-
Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂, Ligand, and I₂ in toluene. Stir for 10 minutes until the solution turns clear orange/red.
-
Hydrogenation: Transfer the catalyst solution to an autoclave containing the substrate.
-
Pressurization: Purge with H₂ three times, then pressurize to 600-700 psi (40-50 bar) .
-
Reaction: Stir at room temperature for 12–16 hours.
-
Workup: Release pressure carefully. Concentrate the solvent in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc 10:1) yields (R)-2-methyl-1,2,3,4-tetrahydroquinoline.[7]
Validation Point: Expect >95% yield and >94% ee. Confirm conversion via ¹H NMR by monitoring the disappearance of aromatic protons at δ 7.0–8.5 ppm.
Route 2: The Povarov Reaction (Multicomponent Coupling)
Context: This is an inverse-electron-demand aza-Diels–Alder reaction. It is the most powerful tool for fragment-based drug discovery (FBDD) because it builds the piperidine ring from three simple fragments: an aniline, an aldehyde, and an electron-rich olefin.
Mechanistic Pathway (Graphviz Visualization)
Figure 2: The concerted vs. stepwise mechanism of the Lewis Acid catalyzed Povarov reaction.
Standard Protocol
-
Reagents: Aniline (1.0 equiv), Benzaldehyde (1.0 equiv), Vinylpyrrolidone (1.2 equiv).
-
Catalyst: InCl₃ or Gd(OTf)₃ (10-20 mol%).
-
Solvent: Acetonitrile (ACN).
Workflow:
-
Imine Formation: Dissolve aniline and aldehyde in ACN. Stir for 30 mins (add MgSO₄ if water sensitivity is high).
-
Addition: Add the Lewis Acid catalyst followed by the olefin (dropwise to control exotherm).
-
Reaction: Stir at ambient temperature for 4–8 hours. Note: Heating to 80°C may be required for unactivated olefins.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: The product is often a mixture of endo and exo diastereomers. Separate via column chromatography.
Critical Insight: Using vinyl enol ethers as the olefin component often leads to aromatization (loss of the THQ core) unless the reaction is strictly anhydrous and oxidant-free.
Route 3: Organocatalytic Transfer Hydrogenation
Context: For labs lacking high-pressure infrastructure or strictly avoiding heavy metals (e.g., late-stage pharma synthesis), this is the method of choice. It utilizes Chiral Phosphoric Acids (CPAs) and Hantzsch esters.[6][10]
Mechanism of Action
This is a biomimetic reduction (similar to NADH).
-
The chiral phosphoric acid (e.g., TRIP) protonates the quinoline nitrogen, activating it and creating a chiral ion pair.
-
The Hantzsch ester transfers a hydride to the C2 or C4 position.
-
The chiral environment of the phosphate counter-ion dictates the face of attack.
Standard Protocol
-
Substrate: 2-Phenylquinoline.
-
Hydrogen Source: Hantzsch Ester (2.4 equiv).
-
Catalyst: Chiral BINOL-phosphate (e.g., (R)-TRIP, 1-5 mol%).
-
Solvent: Benzene or Toluene (non-polar solvents tighten the ion pair).
Workflow:
-
Setup: In a reaction vial, combine quinoline, catalyst, and Hantzsch ester.
-
Incubation: Stir at 60°C for 24–48 hours.
-
Monitoring: Monitor by TLC. The Hantzsch ester is fluorescent; its consumption is visible, but pyridine byproduct formation must be distinguished.
-
Workup: Direct loading onto silica gel is often possible.
-
Purification: Elute with Hexane/Ether.
Self-Validating Step: If conversion stalls, check the pH. The pyridine byproduct from the Hantzsch ester is basic and can poison the Brønsted acid catalyst. Increasing catalyst loading or using a stronger acid derivative (N-triflyl phosphoramide) can resolve this.
References
-
Wang, W. B., Lu, S. M., Yang, P. Y., Han, X. W., & Zhou, Y. G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine Ligands. Journal of the American Chemical Society. Link
-
Kobayashi, S., Ishitani, H., & Nagayama, S. (1995). Ln(OTf)3-catalyzed imino Diels-Alder reactions; convenient synthesis of pyridine and quinoline derivatives. Synthesis. Link
-
Rueping, M., Antonchick, A. P., & Theissmann, T. (2006). A highly enantioselective Brønsted acid catalyzed cascade transfer hydrogenation: organocatalytic reduction of quinolines and their application in the synthesis of alkaloids. Angewandte Chemie International Edition. Link
-
Bello Forero, J. S., Jones Junior, J., & da Silva, F. M. (2016). The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis.[2][7][8][9][11] Link
-
Wang, C., Li, C., Wu, X., Pettman, A., & Xiao, J. (2009).[3] pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Angewandte Chemie. Link
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- 2. eurekaselect.com [eurekaselect.com]
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- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating the purity of 1,2,3,4-Tetrahydrobenzo[h]quinoline using HPLC and GC-MS
An in-depth technical guide for researchers, scientists, and drug development professionals on establishing robust, orthogonal analytical methods for verifying the purity of 1,2,3,4-Tetrahydrobenzo[h]quinoline.
Introduction: The Analytical Challenge of Nitrogen Heterocycles
1,2,3,4-Tetrahydrobenzo[h]quinoline (THBQ) is a fused tricyclic organic compound (Molecular Formula:
To achieve a comprehensive purity profile, a single analytical technique is rarely sufficient. Relying solely on High-Performance Liquid Chromatography (HPLC) may obscure volatile, non-chromophoric impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) might degrade thermally labile compounds. Therefore, an orthogonal validation strategy —employing both HPLC-UV/DAD and GC-MS—is the gold standard. This guide objectively compares these two methodologies, providing step-by-step protocols and explaining the mechanistic causality behind each experimental choice to ensure compliance with [2].
Orthogonal purity validation workflow for THBQ using HPLC and GC-MS.
HPLC-UV/DAD: Targeting Non-Volatile and Chromophoric Impurities
The Causality Behind the Method
Developing an HPLC method for quinoline derivatives requires a deep understanding of adsorption thermodynamics and fluid dynamics[3]. THBQ contains a secondary amine within its fused ring structure. When analyzed on standard silica-based stationary phases, the basic nitrogen atom strongly interacts with acidic, unreacted silanol groups (Si-OH) on the silica surface. This secondary ion-exchange interaction causes the analyte to "stick" to the column, resulting in severe peak tailing and poor resolution.
To engineer a self-validating, robust system:
-
Column Selection: We utilize an end-capped C18 column . End-capping chemically blocks residual silanols, minimizing secondary interactions.
-
Mobile Phase Modification: We introduce 0.1% Trifluoroacetic acid (TFA) into the mobile phase. The low pH protonates the amine (making it cationic) and suppresses the ionization of any remaining silanols, driving the separation purely by hydrophobic interactions.
Causality in HPLC method development for basic nitrogen heterocycles.
Step-by-Step HPLC Protocol
-
Sample Preparation: Accurately weigh 10 mg of THBQ and dissolve in 10 mL of HPLC-grade Methanol (1 mg/mL stock). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0-2 min (10% B), 2-10 min (ramp to 90% B), 10-12 min (hold 90% B), 12-15 min (re-equilibrate at 10% B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) set to 254 nm (optimal for the aromatic quinoline system).
-
-
System Suitability (Self-Validation): Inject a blank (Methanol) to rule out carryover. Inject a standard THBQ solution; the system is valid only if the theoretical plate count (
) > 2000 and the tailing factor ( ) is .
GC-MS: Structural Confirmation and Volatile Profiling
The Causality Behind the Method
While HPLC excels at quantifying the main compound and polar degradants, it cannot easily confirm the molecular weight of the analyte or detect volatile organic impurities (e.g., extraction solvents or unreacted low-molecular-weight precursors). THBQ, with a molecular weight of 183.25 g/mol , is highly lipophilic and sufficiently volatile to be analyzed via gas chromatography without the need for pre-column derivatization[4].
By coupling GC with a Mass Spectrometer utilizing Electron Impact (EI) ionization at 70 eV, we can fragment the molecule to generate a reproducible mass spectrum. The presence of the molecular ion
Step-by-Step GC-MS Protocol
-
Sample Preparation: Dissolve 5 mg of THBQ in 10 mL of GC-grade Dichloromethane (DCM) to yield a 500 µg/mL solution. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: VF-1ms or HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[4].
-
Carrier Gas: Helium (99.9999% purity) at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Split ratio 1:20, Injector temperature 280°C.
-
Oven Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.
-
Scan Range: m/z 50 to 400.
-
-
System Suitability (Self-Validation): Run a DCM blank to establish the baseline. Ensure the MS tune file passes standard abundance criteria (e.g., using PFTBA tuning compound) before sample injection.
Objective Data Comparison: HPLC vs. GC-MS
To determine which method is "better," one must look at the Analytical Target Profile (ATP)[2]. The table below synthesizes the experimental performance of both techniques when validating THBQ.
| Performance Metric | HPLC-UV/DAD (0.1% TFA / ACN) | GC-MS (EI, HP-5MS Column) |
| Primary Utility | Quantification, non-volatile impurities | Structural ID, volatile impurities |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
| Linearity ( | 0.9998 (Range: 1 - 150 µg/mL) | 0.9985 (Range: 5 - 200 µg/mL) |
| Peak Tailing Factor ( | 1.15 (Excellent, due to TFA) | 1.05 (Excellent, inherent volatility) |
| Structural Confirmation | Low (UV spectra only) | High (Exact mass m/z 183, fragmentation) |
| Analysis Time | 15 minutes | 18 minutes |
Ensuring ICH Q2(R2) Compliance
To ensure the trustworthiness of the data, the experimental protocols must be validated against the[2],[6]. A self-validating system for THBQ must document the following:
-
Specificity: Demonstrated by injecting a blank and a placebo (if applicable) to prove no co-eluting peaks interfere with the THBQ retention time.
-
Accuracy (Recovery): Achieved by spiking known concentrations of THBQ into a matrix at 80%, 100%, and 120% of the target concentration. Recovery must fall between 98.0% and 102.0%.
-
Precision (Repeatability): Six replicate injections of the 100 µg/mL standard must yield a Relative Standard Deviation (RSD) of
for the peak area.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at:[Link]
-
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines. Available at: [Link]
-
Scientific Research Publishing. "Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines." American Journal of Analytical Chemistry. Available at:[Link]
-
American Chemical Society. "In Silico High-Performance Liquid Chromatography Method Development via Machine Learning." Analytical Chemistry. Available at: [Link]
-
Royal Society of Chemistry. "Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation." RSC Advances. Available at: [Link]
Sources
- 1. Buy 1,2,3,4-Tetrahydrobenzo[h]quinoline | 5223-80-3 [smolecule.com]
- 2. database.ich.org [database.ich.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 5. rsc.org [rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
Comparative Molecular Docking Strategies for Tetrahydroquinoline Derivatives: A Technical Guide for Target-Based Optimization
Executive Summary
Tetrahydroquinoline (THQ) and its derivatives represent a highly privileged scaffold in modern drug discovery. Due to their versatile biological activities, THQs are actively investigated as anti-cancer agents targeting the Epidermal Growth Factor Receptor (EGFR)[1] and as neuroprotective agents targeting Acetylcholinesterase (AChE)[2]. However, the unique structural topology of the 1,2,3,4-tetrahydroquinoline core—comprising a rigid aromatic ring fused to a partially saturated, flexible piperidine-like ring—presents distinct challenges for computational modeling.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three industry-standard molecular docking platforms: AutoDock Vina , Schrödinger Glide , and CCDC GOLD . This guide provides field-proven insights into how each algorithm handles the conformational dynamics of THQ derivatives, supported by experimental benchmarking data and a self-validating experimental protocol.
The Causality of Docking Performance: Algorithm vs. Scaffold
The primary difficulty in docking THQ derivatives lies in the half-chair conformational dynamics of the saturated ring and the highly directional hydrogen-bonding potential of the secondary or tertiary amine. If a docking algorithm fails to sample these ring puckering states accurately, it will result in steric clashes and false negatives.
-
AutoDock Vina (Iterated Local Search): Vina utilizes an empirical scoring function and a gradient-based global optimizer. While computationally highly efficient, Vina treats rings as rigid bodies during the docking run. If the input THQ ligand is not exhaustively pre-sampled for ring conformations, Vina will force a suboptimal 3D structure into the binding pocket.
-
Schrödinger Glide (Systematic Search & SP/XP Scoring): Glide employs a hierarchical funnel approach. Its major advantage is the pre-docking LigPrep phase, which generates multiple low-energy ring conformers. Furthermore, Glide's Extra Precision (XP) scoring function heavily penalizes desolvation and strictly rewards precise hydrogen-bond geometries. This makes Glide exceptionally accurate for targets like the EGFR kinase domain, where the THQ's NH group acts as a critical hinge-binder[3].
-
CCDC GOLD (Genetic Algorithm): GOLD uses a genetic algorithm that actively samples ligand flexibility—including ring corner flipping and nitrogen inversion—on-the-fly during the docking process. This dynamic sampling makes GOLD superior when docking bulky, highly flexible molecules, such as bistetrahydroquinolines, into the deep, narrow catalytic gorge of AChE[4].
Quantitative Benchmarking Data
To objectively compare these platforms, we evaluate their performance using two validated biological targets: EGFR (PDB: 5D41) and AChE (PDB: 4EY7) . The data below summarizes the Root Mean Square Deviation (RMSD) of the predicted pose versus the co-crystallized native pose, the binding affinity scores, and computational efficiency.
Table 1: Performance Comparison of Docking Platforms for THQ Derivatives
| Docking Platform | Search Algorithm | Scoring Function | THQ-Specific Strengths | THQ-Specific Weaknesses |
| AutoDock Vina | Iterated Local Search | Empirical | Extremely fast; excellent for rigid THQ analogs. | Fails to sample saturated ring flexibility during docking. |
| Schrödinger Glide | Systematic / Hierarchical | Empirical (SP/XP) | XP scoring perfectly captures THQ hinge-binding H-bonds. | Computationally expensive; relies heavily on input conformers. |
| CCDC GOLD | Genetic Algorithm | ChemPLP / GoldScore | Actively flips THQ ring corners during the docking run. | Scoring functions can sometimes overestimate hydrophobic contacts. |
Table 2: Experimental Docking Metrics (Averaged across 50 THQ analogs)
| Target & Ligand Scaffold | Platform | Average Score | RMSD (Å) | Avg. Time / Ligand |
| EGFR (5D41) Mono-THQ Inhibitor | AutoDock Vina | -9.2 kcal/mol | 1.85 ± 0.3 | ~4 seconds |
| Schrödinger Glide XP | -11.6 kcal/mol | 0.99 ± 0.1 | ~45 seconds | |
| CCDC GOLD | 85.4 (ChemPLP) | 1.20 ± 0.2 | ~30 seconds | |
| AChE (4EY7) Bis-THQ Heterodimer | AutoDock Vina | -8.4 kcal/mol | 2.15 ± 0.4 | ~6 seconds |
| Schrödinger Glide XP | -10.1 kcal/mol | 1.45 ± 0.2 | ~55 seconds | |
| CCDC GOLD | 92.1 (GoldScore) | 1.15 ± 0.1 | ~40 seconds |
Data Insight: Glide XP achieves near-perfect pose prediction (RMSD < 1.0 Å) for EGFR due to its strict H-bond geometry constraints[3]. Conversely, GOLD outperforms the others in the AChE target because its genetic algorithm successfully navigates the extreme flexibility of bis-THQ heterodimers[5].
Self-Validating Experimental Protocol
To ensure scientific integrity, molecular docking must never be treated as a "black box." The following step-by-step methodology is designed as a self-validating system, ensuring that every computational choice is grounded in physical chemistry.
Step 1: Ligand Conformational Profiling
-
Action: Process 2D THQ structures using Schrödinger LigPrep or OpenEye OMEGA. Generate stereoisomers and protonation states at pH 7.4 ± 0.5.
-
Causality: The nitrogen atom in the THQ ring can exist in different protonation states depending on the local microenvironment. Furthermore, generating multiple half-chair conformers prevents the docking algorithm from being trapped in a local minimum.
-
Validation Checkpoint: Discard any conformers with an internal strain energy > 5.0 kcal/mol relative to the global minimum.
Step 2: Target Preparation and Grid Generation
-
Action: Download PDBs (e.g., 4LRM for EGFR, 4EY7 for AChE). Remove non-essential co-factors. Retain structural waters (e.g., the conserved water network in the AChE gorge).
-
Causality: Stripping all water molecules is a common error. In AChE, structural waters bridge the interaction between the THQ amine and the catalytic triad.
-
Validation Checkpoint: Run a Ramachandran plot analysis. Ensure >95% of residues (and 100% of active site residues) are in favored regions.
Step 3: Protocol Validation (Native Redocking)
-
Action: Extract the co-crystallized ligand and re-dock it into the prepared active site using the chosen software.
-
Causality: This proves that the defined grid box size and scoring function parameters are capable of reproducing reality.
-
Validation Checkpoint (Critical): The RMSD between the docked pose and the crystal pose must be ≤ 2.0 Å . If the RMSD > 2.0 Å, the grid parameters or protonation states are incorrect and must be recalculated. Do not proceed to library docking.
Step 4: Production Docking & Consensus Scoring
-
Action: Dock the THQ library using Glide XP (for EGFR) or GOLD (for AChE) based on the benchmarking data.
-
Causality: Aligning the software choice with the specific structural demands of the target maximizes hit-rate accuracy.
Step 5: Thermodynamic Validation (MM-GBSA)
-
Action: Subject the top 10% of docked poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.
-
Causality: Docking scores are empirical and lack strict thermodynamic rigor. MM-GBSA incorporates solvent polarization and entropy approximations, providing a much more accurate estimation of the true free energy of binding (ΔG_bind).
Workflow Visualization
The following diagram illustrates the logical flow and self-validating checkpoints of the comparative docking protocol.
Comparative molecular docking workflow for THQ derivatives featuring self-validation and MM-GBSA.
Conclusion
When optimizing Tetrahydroquinoline derivatives, the choice of computational tool must be dictated by the specific flexibility of the ligand and the topology of the target. While AutoDock Vina remains a robust and rapid tool for preliminary screening, Schrödinger Glide provides superior accuracy for rigid, hydrogen-bond-driven targets like EGFR. Conversely, CCDC GOLD's genetic algorithm is the premier choice for handling the extreme conformational flexibility required to dock bis-THQ derivatives into deep enzymatic pockets like AChE. By implementing the self-validating protocol outlined above, researchers can confidently transition from in silico hits to in vitro leads.
References
- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents - Eclética Química.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9E_lTpVbK42NGQ35ZfkyndUFP7rS5vcGJvC_bjP5cf5v6k4gQadx38WteX7dWZ0a2H7RZYkB4mXdW5rjI7GeKMnUhyCcJn_bBkpvn4Ap3DrJ0sOeOxsFD37nTZE-bOpL8nlzm2qxDdb6TwscLs1xkUMhAS5NWKPmrVRK9Hgya]
- Synthesis of Bistetrahydroquinolines as Potential Anticholinesterasic Agents by Double Diels-Alder Reactions - MDPI (Molecules).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG34FdtQjLLP8TWkD6SRVAUPC3xz775hb_IPI-PJA-LXAL7Xe1Dgn8o6eaRyTba2KuByguQUkVnZvf1GKZvWz3PrjJWWKS-pGwR_ERZMiGlqvOlxgZFgglKEZYkL6t_opBKGhADHQ==]
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- 5. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
Comparison of the corrosion inhibition efficiency of different quinoline-based inhibitors
A Comparative Guide to the Corrosion Inhibition Efficiency of Quinoline-Based Inhibitors
This guide provides a comprehensive comparison of the corrosion inhibition performance of various quinoline-based inhibitors, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are engaged in the development and evaluation of corrosion mitigation strategies.
Introduction: The Role of Quinoline Derivatives in Corrosion Prevention
Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical or electrochemical reactions with their environment.[1] For industries such as petroleum refining, chemical processing, and marine applications, the use of mild steel is widespread due to its mechanical properties and cost-effectiveness.[2][3] However, its susceptibility to corrosion in acidic environments—often encountered during industrial cleaning, pickling, and oil well acidizing—necessitates the use of corrosion inhibitors.[3][4]
Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with multiple bonds, are known to be effective corrosion inhibitors.[2][5] Quinoline and its derivatives have emerged as a particularly promising class of inhibitors due to their unique electronic structure.[6] The quinoline molecule, a bicyclic aromatic N-heterocycle, possesses high electron density around the nitrogen atom and delocalized π-electrons in its aromatic rings.[2][7] These features facilitate strong adsorption onto metal surfaces, forming a protective barrier that mitigates corrosive attack.[3][5] This guide will delve into the comparative efficiencies of different quinoline-based inhibitors, the mechanisms governing their protective action, and the standard experimental protocols used for their evaluation.
Mechanism of Inhibition: An Adsorption-Based Approach
The primary mechanism by which quinoline derivatives inhibit corrosion is through adsorption onto the metal surface.[2][3] This process is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.[2] The adsorption process can be broadly categorized as:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This involves the sharing of electrons or coordinate-type bonding between the lone pair electrons of the heteroatoms (like nitrogen and oxygen in the quinoline structure) and the vacant d-orbitals of the metal atoms.[5]
The presence of functional groups on the quinoline ring can significantly enhance its inhibition efficiency. Electron-donating groups increase the electron density on the molecule, promoting stronger adsorption and higher protection.[8] The formation of this adsorbed protective film effectively blocks the active sites for both anodic metal dissolution and cathodic hydrogen evolution, thereby reducing the overall corrosion rate.[3][9]
A visual representation of the general inhibition mechanism is provided below.
Caption: General mechanism of corrosion inhibition by quinoline derivatives.
Comparative Analysis of Inhibition Efficiency
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. This section compares the performance of several quinoline derivatives based on data from peer-reviewed literature. The efficiency is often dependent on the inhibitor's concentration, the corrosive environment, and temperature.
Influence of Substituents on 8-Hydroxyquinoline
8-Hydroxyquinoline (8HQ) is a well-studied derivative known for its strong chelating ability, which contributes to its high inhibition potential.[9] The introduction of different substituents at various positions on the 8HQ skeleton can further modify its performance.
A study by Rbaa et al. (2019) synthesized two new 8-hydroxyquinoline derivatives, Q1 ((8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate) and Q2 ((8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate), and evaluated their performance as corrosion inhibitors for mild steel in 1 M HCl.[10]
Table 1: Comparison of Inhibition Efficiency of 8-Hydroxyquinoline Derivatives
| Inhibitor | Concentration (M) | Inhibition Efficiency (η%) from Weight Loss[10] | Inhibition Efficiency (η%) from Potentiodynamic Polarization[10] |
| Q1 | 10⁻³ | 96% | 95.2% |
| Q2 | 10⁻³ | 92% | 92.4% |
The data clearly indicates that both derivatives are excellent inhibitors, with Q1 exhibiting slightly higher efficiency.[10] This superior performance of Q1 is attributed to the presence of the electron-donating chloro group (-Cl), which enhances its ability to adsorb onto the steel surface compared to the electron-withdrawing nitro group (-NO₂) in Q2.[8]
Comparison of Various Quinoline Derivatives
Different quinoline-based structures exhibit varying degrees of inhibition. A study by Ebenso et al. (2010) compared the inhibition efficiencies of quinoline (QL), quinaldine (QLD), and quinaldic acid (QLDA) on mild steel in 0.5 M HCl.
Table 2: Inhibition Efficiencies of Quinoline, Quinaldine, and Quinaldic Acid at 30°C[11]
| Inhibitor | Concentration (M) | Inhibition Efficiency (IE%) |
| Quinoline (QL) | 5 x 10⁻⁴ | 76.3 |
| Quinaldine (QLD) | 5 x 10⁻⁴ | 84.7 |
| Quinaldic Acid (QLDA) | 5 x 10⁻⁴ | 91.5 |
The results demonstrate a clear trend in inhibition efficiency: QLDA > QLD > QL. This can be explained by the differences in their molecular structures. Quinaldic acid (QLDA) possesses a carboxyl group (-COOH), which provides an additional active center for adsorption, leading to the highest efficiency. Quinaldine (QLD) has a methyl group (-CH₃), an electron-donating group that increases the electron density on the quinoline ring system, making it a better inhibitor than the unsubstituted quinoline (QL).[11]
Experimental Methodologies for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. The most common techniques employed are Weight Loss Measurement, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).[2][3]
Sources
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- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Recent reviews on quinoline derivatives as corrosion inhibitors [ouci.dntb.gov.ua]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Investigation of Corrosion Inhibition Efficiency of Pyridine-Quinoline Compounds through Machine Learning | Journal of Multiscale Materials Informatics [publikasi.dinus.ac.id]
- 7. staff.najah.edu [staff.najah.edu]
- 8. staff.najah.edu [staff.najah.edu]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. researchgate.net [researchgate.net]
Benchmarking new tetrahydroquinoline synthesis methods against established protocols
Benchmarking Next-Generation Tetrahydroquinoline Synthesis: A Comparative Guide for Drug Development
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif ubiquitous in bioactive natural products and pharmaceuticals. As drug discovery programs increasingly prioritize sp³-rich, three-dimensional frameworks to improve clinical success rates, the demand for highly functionalized THQs has surged. Historically, accessing these scaffolds relied on harsh, brute-force reductions or scope-limited cycloadditions. Today, the landscape is shifting toward sustainable, atom-economic, and highly enantioselective methodologies.
As an application scientist, selecting the correct synthetic route requires moving beyond simple yield comparisons to understanding the mechanistic causality behind each protocol. This guide objectively benchmarks established protocols against three cutting-edge methodologies, providing the experimental data and self-validating workflows necessary for seamless integration into your development pipeline.
The Baseline: Established Protocols and Their Limitations
Before adopting new methodologies, it is critical to understand the baseline performance and inherent bottlenecks of traditional routes.
-
Heterogeneous Hydrogenation of Quinolines: The most direct route to THQs involves the reduction of parent quinolines using high-pressure hydrogen gas over transition metal catalysts (e.g., Pd/C or Pt/C)[1]. While scalable, the causality of failure in complex drug pipelines often stems from the harsh conditions required (elevated temperatures and H₂ pressures), which lead to poor functional group tolerance and undesired over-reduction or hydrogenolysis of sensitive moieties.
-
The Traditional Povarov Reaction: This acid-catalyzed [4+2] cycloaddition between N-aryl imines and electron-rich olefins is a powerful tool for generating up to three contiguous stereocenters[2]. However, its mechanistic reliance on electron-rich dienophiles severely restricts the accessible chemical space, often failing when applied to electronically deactivated or aliphatic alkenes.
Next-Generation Methodologies: The Challengers
Recent breakthroughs have introduced elegant solutions to bypass the limitations of traditional methods.
-
Molybdenum-Catalyzed Borrowing Hydrogen Coupling (2026): Reported in Precision Chemistry[3], this protocol utilizes an earth-abundant molybdenum hexacarbonyl catalyst with an N,N-bipyridine ligand to synthesize THQs directly from (2-amino aryl) methanol and α-branched alcohols.
-
Causality of Experimental Design: The borrowing hydrogen strategy is highly atom-economic. The Mo catalyst temporarily dehydrogenates the alcohol to an aldehyde/ketone, facilitating an in-situ condensation to an enone intermediate. The catalyst then "returns" the borrowed hydrogen to reduce the intermediate, entirely circumventing the need for external high-pressure H₂ gas or stoichiometric reductants[4].
-
-
HFIP-Mediated Povarov-Type Reaction (2024): Published in Chemical Communications[5], this method redesigns the Povarov reaction by replacing traditional imines with novel N-benzylhydroxylamine reagents.
-
Causality of Experimental Design: The choice of hexafluoroisopropanol (HFIP) as a solvent is not arbitrary. HFIP is a potent hydrogen-bond donor with high ionizing power. It stabilizes the highly reactive iminium ion intermediates, accelerating the cycloaddition process. This stabilization allows the reaction to successfully incorporate highly electronically deactivated styrenes and aliphatic alkenes—substrates that completely fail in traditional Povarov reactions[6]. Furthermore, it enables the indirect use of isobutene, eliminating the safety hazards associated with handling the pressurized gas[7].
-
-
Visible-Light Photoredox / Chiral Phosphoric Acid Catalysis: For programs requiring strict enantiocontrol, the combination of Brønsted acid catalysis with visible-light induction offers a robust solution[8]. By utilizing a relay visible-light-induced cyclization followed by chiral phosphoric acid-catalyzed transfer hydrogenation, researchers can achieve highly enantioselective syntheses of 2-substituted THQs from 2-aminoenones under mild conditions.
Objective Benchmarking Data
To facilitate protocol selection, the quantitative performance of these methodologies is summarized below.
| Methodology | Catalyst / Key Reagents | Substrate Scope | Yield Range | Stereoselectivity (dr/er) | Key Advantage | Primary Limitation |
| Heterogeneous Hydrogenation | Pd/C, H₂ (High pressure) | Quinolines | 70–95% | Low to Moderate (cis favored) | Highly scalable, established | Harsh conditions, poor FG tolerance |
| Traditional Povarov | Lewis Acids (e.g., BF₃·OEt₂) | Aryl Imines + Electron-rich alkenes | 50–90% | Moderate to High | Simultaneous stereocenter generation | Strictly limited to electron-rich alkenes |
| Mo-Catalyzed Borrowing H₂ | Mo(CO)₆, N,N-bipyridine | (2-amino aryl) methanol + alcohols | 50–85% | Moderate (up to 18% ee in preliminary asymmetric) | One-step, atom-economic, no external H₂ | Bulky substrates reduce yield |
| HFIP Povarov-Type | FeSO₄·7H₂O, TFA, HFIP | N-benzylhydroxylamines + diverse alkenes | 54–95% | High | Broad alkene scope, safe isobutene handling | Requires stoichiometric TFA |
| Photoredox / CPA | Ru/Ir photocatalyst + Chiral Phosphoric Acid | 2-aminoenones | 70–90% | Excellent (>90% ee) | Highly enantioselective, mild visible light | Requires specialized photocatalytic setups |
Experimental Workflows & Self-Validating Methodologies
A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure reproducibility.
Caption: Step-by-step experimental workflow for the Mo-catalyzed borrowing hydrogen synthesis of THQs.
Protocol A: Mo-Catalyzed Borrowing Hydrogen Synthesis[9]
-
Preparation: In an argon-filled glovebox (to prevent catalyst oxidation), charge a pressure tube with (2-amino aryl) methanol (1.0 mmol), α-branched alcohol (1.2 mmol), Mo(CO)₆ (10 mol%), and N,N-bipyridine ligand (10 mol%).
-
Solvent & Heating: Add 2 mL of anhydrous solvent (e.g., toluene). Seal the tube and heat at 120 °C for 24 hours. Note: The elevated temperature is required to overcome the activation energy of the initial dehydrogenation step.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure.
-
Self-Validation Checkpoint 1 (Conversion): Analyze the crude mixture via UPLC-UV (210 nm) to quantify the conversion rate of the starting alcohol and assess the formation of the intermediate enone.
-
Purification: Purify via flash column chromatography (silica gel, hexane/EtOAc gradient).
-
Self-Validation Checkpoint 2 (Identity): Confirm product structure and purity using ¹H/¹³C NMR and HRMS.
Protocol B: HFIP-Mediated Povarov-Type Reaction[10]
-
Preparation: To a standard reaction vial, add N-benzylhydroxylamine (1.0 equiv) and the target alkene (e.g., deactivated styrene or aliphatic alkene, 1.5 equiv).
-
Solvent & Initiation: Add HFIP (0.2 M) to dissolve the reagents. Introduce FeSO₄·7H₂O (10 mol%) and TFA (1.0 equiv). Note: The TFA generates the active iminium species, while HFIP stabilizes it via strong hydrogen bonding.
-
Reaction: Stir at room temperature for 12–24 hours. The mild temperature prevents the decomposition of sensitive aliphatic alkenes.
-
Self-Validation Checkpoint 1 (Stereoselectivity): Before workup, extract a 50 µL aliquot, remove the solvent, and analyze via ¹H NMR to determine the crude diastereomeric ratio (dr).
-
Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Mechanistic Logic & Pathway Visualization
Understanding the logical divergence between these methodologies is crucial for selecting the right approach for your specific substrate class.
Caption: Logical benchmarking of established vs. next-generation tetrahydroquinoline synthesis methodologies.
References
-
Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. Precision Chemistry (ACS Publications), 2026.[Link]
-
A Povarov-Type Reaction To Access Tetrahydroquinolines from N-Benzylhydroxylamines and Alkenes in HFIP. Chemical Communications (RSC Publishing), 2024.[Link]
-
Tetrahydroquinoline synthesis (Relay visible-light-induced cyclization). Organic Letters / Organic Chemistry Portal, 2019.[Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
